Variamine Blue B
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9,15H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQQXLXIGHOKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063080 | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15738 | |
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CAS No. |
3566-44-7 | |
| Record name | Variamine Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E365PN4L70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Variamine Blue B: A Technical Guide for Researchers
An in-depth examination of the properties, analytical applications, and experimental protocols of the redox indicator Variamine Blue B for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound, also known by its chemical names 4-Amino-4'-methoxydiphenylamine hydrochloride or N-(4-Methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a synthetic dye and established redox indicator.[1] Its utility in analytical chemistry stems from its distinct color change upon oxidation, which allows for the quantitative determination of various substances.[1] The hydrochloride salt is a gray-blue to dark blue crystalline powder.[1][2][3]
| Property | Value | Reference |
| CAS Number | 3566-44-7 | [1][4] |
| Molecular Formula | C₁₃H₁₄N₂O·HCl | [3][4] |
| Molecular Weight | 250.73 g/mol | [4] |
| Appearance | Blue to Dark blue powder/crystal | [1][3] |
| Absorption Maximum (Oxidized Form) | 556 nm | [1][5] |
Mechanism of Action as a Redox Indicator
The primary function of this compound in a research setting is as a redox indicator. In its reduced form, the compound is colorless.[1] Upon oxidation, it is transformed into a violet-colored meriquinone species, which exhibits a maximum absorbance (λmax) at 556 nm.[1][5] This pronounced and measurable color change forms the basis of its application in spectrophotometric analysis.[1]
The general redox mechanism can be visualized as follows:
Caption: Redox mechanism of this compound.
Experimental Protocols
This compound is prominently used in the spectrophotometric determination of various analytes. A well-documented application is the quantification of water-soluble hexavalent chromium (Cr(VI)) in materials like Portland cement.[1][5]
Spectrophotometric Determination of Hexavalent Chromium
This method is based on the reaction of Cr(VI) with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then oxidizes this compound, forming the characteristic violet-colored species, which is quantified by measuring its absorbance at 556 nm.[5][6]
Reagents and Preparation:
-
This compound Solution (0.05%): Dissolve 0.05 g of this compound in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[5]
-
Potassium Iodide Solution (2%): Prepare by dissolving 2 g of KI in 100 mL of double-distilled water.
-
Sulphuric Acid (2M): Prepare by appropriate dilution of concentrated sulphuric acid.
-
Sodium Acetate Solution (2M): Prepare by dissolving the appropriate amount of sodium acetate in double-distilled water.
-
Standard Cr(VI) Solutions: Prepare a series of standard solutions with concentrations ranging from 2-12 ppm for calibration.[5]
Experimental Procedure:
-
Take an aliquot of the sample solution containing Cr(VI) in a volumetric flask.
-
Add 1 mL of 2% potassium iodide solution.[5]
-
Add 1 mL of 2M sulphuric acid and shake the mixture gently until a yellow color (indicating liberated iodine) appears.[5]
-
Add 0.5 mL of the 0.05% this compound solution.[5]
-
Add 2 mL of 2M sodium acetate solution and mix well.[5]
-
Measure the absorbance of the resulting violet-colored solution at 556 nm against a reagent blank.[5]
-
Construct a calibration curve using the standard Cr(VI) solutions to determine the concentration of Cr(VI) in the sample.[5]
The workflow for this experimental protocol can be summarized as follows:
Caption: Workflow for Cr(VI) determination.
Suitability as a Complexometric Ion Indicator
This compound can also be used as an indicator in complexometric titrations, for example, in the titration of iron(III) with EDTA.[1] The endpoint is marked by a sharp color change from violet-blue to colorless.[1]
Procedure for Testing Suitability:
-
Prepare a sample solution by suspending 0.2 g of this compound in 20 mL of water and stirring for 5 minutes.
-
In a separate vessel, mix 200 mL of water, 10 mL of 0.1 M EDTA, and 2 mL of 20% hydrochloric acid.
-
Heat the solution to 40–50 °C and adjust the pH to 2.5 ± 0.2 with a 10% sodium acetate solution.
-
Add 0.2 mL of the this compound sample solution.
-
Titrate with a ferric chloride hexahydrate solution (2.5 g of FeCl₃·6H₂O in 100 mL of 1:99 dilute HCl).[7] The color will change from bright yellow to burgundy.[7]
-
A successful test is indicated by the return of the bright yellow color upon the gradual addition of 0.10 ± 0.05 mL of 0.1 M EDTA.[7]
Other Applications
Beyond its use as a redox and complexometric indicator, this compound has applications as a synthetic dye in the textile and ink industries.[8] It is also utilized in biological staining to visualize cellular structures for microscopy.[8] In environmental monitoring, it can be employed to detect certain pollutants in water.[8]
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves and protective clothing, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area, and eating, drinking, or smoking should be avoided in the handling area.[9] For disposal, follow approved waste disposal plant procedures.[9]
References
- 1. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [Redox Indicator] | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 3566-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Purification of Variamine Blue B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Variamine Blue B, a versatile redox indicator and chromogenic reagent. The document details the underlying chemical principles, experimental protocols, and data pertinent to its preparation, aimed at professionals in research and development.
Introduction
This compound, chemically known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a widely used compound in analytical chemistry.[1][2] Its utility stems from its distinct color change upon oxidation, making it an excellent redox indicator. The synthesis of this compound involves a condensation reaction, followed by purification to achieve the desired grade for analytical applications. This guide presents a detailed methodology for its synthesis and purification.
Synthesis of this compound
The primary route for the synthesis of this compound is through the condensation of p-anisidine (4-methoxyaniline) and p-phenylenediamine. This reaction is typically acid-catalyzed.
Synthesis Pathway
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of one molecule attacks the phenyl ring of the other, facilitated by an acidic environment. The hydrochloride salt is then formed by treatment with hydrochloric acid.
References
Solubility Profile of Variamine Blue B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Variamine Blue B
This compound, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a chemical compound utilized as a redox indicator and in the synthesis of dyes.[1] Its molecular structure, featuring both polar and non-polar regions, suggests a varied solubility profile across different solvents. Understanding its solubility is crucial for its application in various chemical and biological systems, including analytical chemistry and potential roles in drug development research.
Qualitative Solubility of this compound
Based on available safety data sheets and chemical literature, the following qualitative solubility information has been reported:
-
Water: this compound is described as being soluble in water.[2][3]
-
Ethanol: It is also reported to be soluble in ethanol.[2]
-
Ether and Benzene: The diazonium salt of this compound is noted as being insoluble in ether and benzene.[2]
It is important to note that these are qualitative descriptions, and the exact solubility limits (e.g., in g/L or mol/L) are not specified.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common laboratory solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) at 25°C | Observations |
| Water | H₂O | 10.2 | Data not available | |
| Ethanol | C₂H₅OH | 4.3 | Data not available | |
| Methanol | CH₃OH | 5.1 | Data not available | |
| Acetone | C₃H₆O | 5.1 | Data not available | |
| Chloroform | CHCl₃ | 4.1 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol provides a detailed procedure for determining the solubility of this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature water bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a vortex mixer within a constant temperature environment (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A standard curve should be prepared using known concentrations of this compound in the same solvent to ensure accurate quantification.
-
4.3. Data Analysis
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Conclusion
References
Spectroscopic Properties of Variamine Blue B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variamine Blue B, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a versatile organic compound widely utilized in analytical chemistry as a redox indicator and a chromogenic reagent.[1] Its distinct color change upon oxidation-reduction reactions makes it a valuable tool in various titrimetric and spectrophotometric analyses. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including its UV-Vis characteristics and its application in experimental protocols.
Core Spectroscopic and Physicochemical Properties
This compound's utility is rooted in its well-defined physicochemical and spectroscopic characteristics. The hydrochloride salt is a blue to dark blue crystalline powder.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₅ClN₂O | [3][4] |
| Molecular Weight | 250.73 g/mol | [2] |
| Appearance | Blue to dark blue powder/crystal | [2] |
| λmax (Oxidized Form) | 556 nm | [1] |
| Color (Reduced Form) | Colorless | [1] |
| Color (Oxidized Form) | Violet to Blue-Violet | [1] |
Redox Mechanism and Spectrophotometry
The functionality of this compound as a redox indicator and chromogenic agent is based on the reversible oxidation of its diphenylamine structure. In its reduced form, the compound is colorless. Upon oxidation, it is converted into a violet-colored meriquinone, which exhibits strong absorption in the visible spectrum.[1] This distinct color change is the cornerstone of its application in analytical chemistry.[1]
The oxidized form of this compound has a characteristic maximum absorption (λmax) at 556 nm, which can be precisely measured using a spectrophotometer.[1] This property is fundamental to its use in the quantitative analysis of various substances. The stability of the colored species is influenced by pH; for instance, in some spectrophotometric methods, the color is stable above pH 5 but may be hindered below pH 3.[1]
Experimental Protocols
Preparation of this compound Indicator Solution (1% w/v)
This protocol is suitable for preparing a stock solution for use as a redox indicator in titrations.
Materials:
-
This compound hydrochloride
-
Deionized water
Procedure:
-
Weigh 1.0 g of this compound hydrochloride.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the solid.
-
Once dissolved, dilute to the 100 mL mark with deionized water.
-
Mix the solution thoroughly. Store in a well-stoppered bottle.[5]
Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))
This method utilizes this compound as a chromogenic reagent for the quantification of Cr(VI). The principle involves the oxidation of iodide by Cr(VI) to iodine, which then oxidizes this compound to its colored form.
Materials:
-
This compound solution (0.05% w/v in 25% ethanol)
-
Potassium iodide (KI) solution (2% w/v)
-
Sulfuric acid (H₂SO₄) solution (2M)
-
Sodium acetate solution (2M)
-
Standard Cr(VI) solutions
-
Spectrophotometer
Procedure:
-
To a series of volumetric flasks, add aliquots of the sample solution containing Cr(VI).
-
Add 1 mL of 2% potassium iodide solution and 1 mL of 2M sulfuric acid.
-
Gently shake the mixture until a yellow color (indicating liberated iodine) appears.
-
Add 0.5 mL of the 0.05% this compound solution.
-
Add 2 mL of 2M sodium acetate solution and mix well.
-
Measure the absorbance of the resulting violet-colored solution at 556 nm against a reagent blank.
-
Construct a calibration curve using standard Cr(VI) solutions to determine the concentration of Cr(VI) in the sample.
Redox Titration of Iron(II) with Potassium Dichromate
This protocol describes the use of a diphenylamine-type indicator, for which this compound is a suitable substitute, in the determination of iron(II) concentration.
Materials:
-
Standard potassium dichromate (K₂Cr₂O₇) solution
-
Iron(II) sample solution
-
Sulfuric acid (dilute)
-
Phosphoric acid (85%)
-
This compound indicator solution (1% w/v)
Procedure:
-
Pipette a known volume of the iron(II) sample solution into an Erlenmeyer flask.
-
Add approximately 30 mL of dilute sulfuric acid and 100 mL of deionized water.[6]
-
Add 7 mL of 85% phosphoric acid. This helps to lower the redox potential of the Fe³⁺/Fe²⁺ couple by complexing with the Fe³⁺ ions.[6]
-
Add 5-8 drops of the this compound indicator solution.
-
Titrate the solution with the standard potassium dichromate solution. The endpoint is reached when the color changes from green (due to Cr³⁺) to a permanent violet color.[6]
-
Record the volume of potassium dichromate solution used and calculate the concentration of iron(II) in the sample.
Visualizations
Caption: Redox mechanism of this compound indicator.
Caption: Workflow for spectrophotometric analysis using this compound.
Conclusion
This compound is a robust and reliable reagent for various analytical applications. Its well-characterized spectroscopic properties, particularly the strong absorbance of its oxidized form at 556 nm, allow for sensitive and accurate determinations. The experimental protocols provided herein offer a foundation for the practical application of this compound in both titrimetric and spectrophotometric analyses. Researchers and professionals in drug development and related fields can leverage these properties for quality control, impurity analysis, and other quantitative assays.
References
- 1. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 2. This compound [Redox Indicator] | CymitQuimica [cymitquimica.com]
- 3. N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride | C13H15ClN2O | CID 77108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Complexometric Titration Indicators [delloyd.50megs.com]
- 6. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
The Discovery and Application of Variamine Blue B: A Technical Guide for Researchers
Budapest, Hungary – Early 1950s - In the world of analytical chemistry, a significant advancement was quietly unfolding. Hungarian chemist László Erdey and his research group were pioneering the use of a new compound, 4-Amino-4'-methoxydiphenylamine, which would come to be known as Variamine Blue B. This novel redox indicator would prove to be a versatile and valuable tool in a wide range of chemical analyses, a legacy that continues in modern laboratories. This technical guide delves into the history, synthesis, and multifaceted applications of this compound as a redox indicator, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and experimental protocols.
A Historical Perspective: The Advent of a New Indicator
Prior to the 1950s, the arsenal of redox indicators available to analytical chemists had limitations. The introduction of this compound by László Erdey marked a notable step forward. His publications in the early 1950s, particularly in the journal Acta Chimica Academiae Scientiarum Hungaricae, detailed the compound's utility as a reliable indicator in various titrimetric methods. This compound, the hydrochloride salt of 4-Amino-4'-methoxydiphenylamine, offered a distinct and sharp color change, enhancing the accuracy of endpoint determinations in redox titrations.
The Chemistry of this compound: Synthesis and Redox Mechanism
This compound is synthesized through the condensation of 4-methoxyaniline and 1,4-phenylenediamine in an acidic medium, typically using hydrochloric acid as a catalyst. The reaction mixture is heated under reflux to facilitate the formation of the diphenylamine structure.
The functionality of this compound as a redox indicator is rooted in its ability to undergo a reversible oxidation-reduction reaction, which is accompanied by a distinct color change. In its reduced form, the indicator is colorless. Upon oxidation, it is transformed into a stable, intensely colored blue-violet meriquinone radical cation.[1] This transition is sharp and occurs at a specific redox potential, making it an excellent visual indicator for the endpoint of a titration.
The oxidized form of this compound exhibits a maximum absorbance at a wavelength of 556 nm, a property that is leveraged in spectrophotometric analysis.[1]
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound is summarized in the table below. It is important to note that the redox potential of this compound is pH-dependent.
| Property | Value | Conditions |
| Molar Mass | 250.72 g/mol (hydrochloride salt) | - |
| Appearance | Blue to dark blue crystalline powder | - |
| λmax (Oxidized Form) | 556 nm[1] | Aqueous solution |
| Redox Potential (E°') | ~ +0.71 V | vs. NHE at pH 2.0 |
| Color (Reduced Form) | Colorless[1] | - |
| Color (Oxidized Form) | Blue-violet[1] | - |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in key titrations are provided below.
Synthesis of N-(4-methoxyphenyl)-p-phenylenediamine hydrochloride (this compound)
This protocol describes a general method for the synthesis of the parent compound, 4-aminodiphenylamine, which is then converted to its hydrochloride salt.
Materials:
-
4-nitrochlorobenzene
-
Aniline
-
Metal catalyst (e.g., copper powder)
-
Reducing agent (e.g., sodium dithionite or catalytic hydrogenation)
-
Hydrochloric acid
-
Organic solvent (e.g., ethanol)
Procedure:
-
Condensation: A mixture of 4-nitrochlorobenzene and an excess of aniline is heated in the presence of a copper catalyst. The reaction progress is monitored by thin-layer chromatography.
-
Isolation of 4-nitrodiphenylamine: Once the reaction is complete, the excess aniline is removed by steam distillation. The resulting 4-nitrodiphenylamine is then purified by recrystallization from a suitable solvent like ethanol.
-
Reduction: The purified 4-nitrodiphenylamine is reduced to 4-aminodiphenylamine. This can be achieved either by chemical reduction using a reagent like sodium dithionite in an alkaline medium or through catalytic hydrogenation using a catalyst such as palladium on carbon.
-
Formation of the Hydrochloride Salt: The resulting 4-aminodiphenylamine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt (this compound).
-
Purification: The crude this compound is collected by filtration, washed with a small amount of cold solvent, and dried. Further purification can be achieved by recrystallization.
Preparation of this compound Indicator Solution (1% w/v)
Materials:
-
This compound hydrochloride
-
Distilled water
Procedure:
-
Weigh 1.0 g of this compound hydrochloride.
-
Dissolve the solid in 100 mL of distilled water.
-
Stir until the solid is completely dissolved. Store the solution in a dark, well-stoppered bottle.
Complexometric Titration of Iron(III) with EDTA
This protocol details the determination of iron(III) concentration using a standardized solution of ethylenediaminetetraacetic acid (EDTA) with this compound as the indicator.
Materials:
-
Sample solution containing Iron(III)
-
Standardized 0.01 M EDTA solution
-
This compound indicator solution (1% w/v)
-
Buffer solution (pH 2-3, e.g., glycine/HCl)
-
Burette, pipette, and conical flasks
Procedure:
-
Pipette a known volume of the iron(III) sample solution into a conical flask.
-
Add a sufficient amount of the pH 2-3 buffer solution to maintain the acidic condition.
-
Add 2-3 drops of the this compound indicator solution. The solution will turn a violet-blue color.[1]
-
Titrate the solution with the standardized 0.01 M EDTA solution from the burette.
-
The endpoint is reached when the color of the solution sharply changes from violet-blue to colorless or a pale yellow.[1]
-
Record the volume of EDTA solution used and calculate the concentration of iron(III) in the sample.
Visualizing the Processes: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound Base.
Caption: Redox Mechanism of this compound.
Caption: Experimental Workflow for Titration.
References
Technical Guide to the Safe Handling of Variamine Blue B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling precautions for Variamine Blue B (CAS: 3566-44-7), a synthetic dye and redox indicator. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a gray-blue crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O · HCl[3] |
| Molecular Weight | 250.72 g/mol [2][4] |
| Appearance | Gray-blue crystalline powder[1][2] |
| Melting Point | 249-255 °C (lit.)[5] |
| Solubility | Soluble in water.[6] |
| Hazard Class | 6.1(b)[1] |
| Packing Group | III[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[7] The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation.[1][2]
GHS Hazard Statements:
Signal Word: Danger[1]
Hazard Pictogram:
Toxicological Information
Experimental Protocols for Safety Assessment
In the absence of specific published safety studies on this compound, this section outlines the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for acute toxicity testing. These protocols represent the industry standard for assessing the safety of new chemical entities.
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to determine the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Typically, young adult female rats are used.[14]
-
Dosage: A stepwise procedure is used, starting with a dose expected to be toxic. The dose for the next animal is adjusted up or down based on the outcome of the previous animal.[14]
-
Administration: The substance is administered orally via gavage in a suitable vehicle.
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[15]
-
Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality.[14]
OECD Guideline 402: Acute Dermal Toxicity
This guideline outlines the procedure for assessing the toxicity of a substance upon dermal contact.[16][17]
Methodology:
-
Animal Model: Adult rats, rabbits, or guinea pigs are typically used.[18]
-
Preparation: A small area of the animal's skin is shaved 24 hours before the application of the test substance.[19]
-
Application: The substance is applied uniformly to the shaved area and covered with a porous gauze dressing for 24 hours.[19]
-
Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.[17][19]
-
Endpoint: The LD50 (the dose at which 50% of the animals die) is determined.[19]
OECD Guideline 403: Acute Inhalation Toxicity
This guideline is used to assess the toxicity of a substance when inhaled.[20][21]
Methodology:
-
Animal Model: Rats are the preferred species for this test.[22]
-
Exposure: Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[20][23][24]
-
Concentration: A series of concentrations are tested to determine the LC50 (the concentration at which 50% of the animals die).[23]
-
Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[20][23]
-
Endpoint: The LC50 is calculated, and the substance is classified based on its inhalation toxicity.[23]
Safety and Handling Precautions
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Use a local exhaust system to minimize the dispersion of dust.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls may be necessary.[9]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is required.[8]
Handling and Storage
-
Handling: Avoid creating dust.[8] Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8] |
Accidental Release Measures
-
Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a labeled container for disposal.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Experimental Workflow for a Typical Application (e.g., Redox Titration)
The following diagram outlines a typical experimental workflow involving this compound as a redox indicator, incorporating necessary safety checkpoints.
Caption: Experimental workflow for redox titration using this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride | C13H15ClN2O | CID 77108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride [chembk.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. utsi.edu [utsi.edu]
- 9. fishersci.com [fishersci.com]
- 10. Diphenylamine - Wikipedia [en.wikipedia.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 13. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 19. scribd.com [scribd.com]
- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 21. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 23. eurolab.net [eurolab.net]
- 24. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
derivatives of Variamine Blue B and their potential uses
An In-depth Technical Guide to the Derivatives of Variamine Blue B and Their Potential Uses
Introduction
This compound, chemically known as N-(4-methoxyphenyl)-p-phenylenediamine hydrochloride, is a versatile diphenylamine compound renowned for its utility as a redox indicator.[1] In its reduced state, the molecule is colorless, but upon oxidation, it transforms into a distinct blue-violet meriquinone species, a property that has established its role in analytical chemistry, particularly in complexometric titrations.[1][2] The core structure of this compound, however, serves as more than just an indicator; it is a versatile scaffold for the synthesis of a range of functionalized derivatives.[1] Strategic modifications to this structure can tailor its physicochemical properties—such as solubility, stability, redox potential, and spectroscopic characteristics—for specific, advanced applications.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this chemical scaffold for new technologies in analytical chemistry, materials science, and potentially, therapeutics. The document details key derivatization strategies, summarizes quantitative performance data, outlines experimental protocols, and explores the prospective uses of these novel compounds.
Core Chemistry and Derivatization Strategies
The fundamental utility of this compound is rooted in its reversible oxidation-reduction (redox) mechanism. The diphenylamine core acts as an electron donor, and upon oxidation, it forms a stable, colored radical cation. This transition is sharp and visually distinct, making it an excellent endpoint indicator.[1] The derivatization of this compound aims to either refine this inherent redox property or introduce new functionalities by modifying its molecular structure.
Key Derivatization Pathways:
-
Salt Formation: The most straightforward modification involves forming different salts of the this compound base. While the hydrochloride salt is common, the sulfate salt is also utilized, particularly for iron titrations.[1] Altering the counter-ion can modify the compound's solubility and stability for specific applications. For instance, Variamine Blue RT Salt is a diazonium sulfate derivative used in diagnostic assays.[1]
-
Diazonium Salt Synthesis: The primary amino group on the this compound structure is a key handle for derivatization. It can be readily converted into a diazonium salt. This diazonium intermediate is highly reactive and serves as a linchpin for covalently coupling the this compound chromophore to other molecular entities, enabling the creation of entirely new functional molecules.[1]
-
Rational Design and Functionalization: A more advanced strategy involves the rational design of new derivatives by introducing specific functional groups to the aromatic rings. These modifications can modulate the electronic and steric properties of the molecule. For example, adding electron-donating or electron-withdrawing groups can alter the redox potential, making the indicator more sensitive or selective for particular analytes. This can also shift the maximum absorbance wavelength (λmax) of the oxidized form, allowing for detection in different spectral regions to avoid interference.[1]
Applications of this compound and Its Derivatives
While the parent compound has established uses, its derivatives are being explored to enhance performance and enable new applications.
-
Analytical Chemistry : The primary application remains in analytics. Derivatives are being designed to create next-generation sensors with superior selectivity and sensitivity for complex biological or environmental samples.[1] One documented example is the preparation of monocationic monochromophoric hydrazones containing a benzimidazolium unit, which have been used in hair dyes.[1] The parent compound is also a highly effective chromogenic reagent for the spectrophotometric determination of water-soluble hexavalent chromium (Cr(VI)) and vanadium.[1][3]
-
Materials Science : this compound is a highly effective corrosion inhibitor, protecting metals like brass in saline environments with an efficiency of up to 95.9%.[1] It achieves this by adsorbing onto the metal surface and forming a persistent protective film. It also forms stable organic coatings on Ti6Al4V alloy, a material used for orthopedic endoprostheses.[1] Derivatives could be designed with enhanced film-forming properties or stronger surface adhesion for superior material protection.
-
Biotechnology and Staining : The compound is used as a staining agent in microbiology and histology to visualize cellular structures.[4] Its ability to bind to biological molecules makes its derivatives potential candidates for more specific biological probes or diagnostic reagents.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its applications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Max. Absorbance (λmax) |
| This compound Base | 101-64-4 | C₁₃H₁₄N₂O | 214.27 | 101 | N/A (Reduced Form) |
| This compound HCl | 3566-44-7 | C₁₃H₁₄N₂O·HCl | 250.73 | 249-255 | 556 nm (Oxidized Form)[1][3] |
| Variamine Blue RT Salt | Not specified | C₆H₅NHC₆H₄N₂·HSO₄ | Not specified | Not specified | 377 nm[1] |
Table 2: Performance in Spectrophotometric Determination of Cr(VI) in Cement [3]
| Sample | Method | Cr(VI) Added (ppm) | Cr(VI) Found (ppm) | Relative Standard Deviation (RSD, %) | Recovery (%) |
| OPC NIST | Variamine Blue | 0 | 4.55 ± 1.2 | 9.87 | 91.0 |
| OPC NIST | DPC (Reference) | 0 | 4.93 ± 1.2 | 14.59 | 98.6 |
| OPC NIST | Variamine Blue | 10 | 9.78 ± 0.5 | 8.87 | 97.8 |
| OPC NIST | DPC (Reference) | 10 | 10.0 ± 0.9 | 10.59 | 100.2 |
| OPC NIST | Variamine Blue | 15 | 15.01 ± 1.1 | 4.43 | 100.06 |
| OPC NIST | DPC (Reference) | 15 | 15.05 ± 1.4 | 10.65 | 100.33 |
(Data adapted from Sharma & Sharma, 2015. Mean ± standard deviation, n=5)[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: Synthesis of this compound
The most common method for synthesizing this compound involves the condensation of 4-methoxyaniline and 1,4-phenylenediamine.[1]
-
Reagents : 4-methoxyaniline, 1,4-phenylenediamine, Hydrochloric acid (catalyst), appropriate solvent.
-
Procedure :
-
Combine equimolar amounts of 4-methoxyaniline and 1,4-phenylenediamine in a suitable reaction vessel.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture under reflux for a specified period to promote the formation of the diphenylamine structure.
-
Upon completion, cool the reaction mixture and isolate the product through filtration or extraction.
-
Purify the crude product by recrystallization to obtain this compound.
-
The final product's purity can be assessed using techniques like HPLC and its identity confirmed by UV-Visible spectroscopy.[1]
-
Protocol 2: Spectrophotometric Determination of Water-Soluble Cr(VI) in Cement [3]
This method is based on the oxidation of this compound by iodine, which is liberated from the reaction of Cr(VI) with potassium iodide.
-
Reagents :
-
Potassium iodide (KI) solution
-
Sulfuric acid (H₂SO₄) solution (2M)
-
This compound solution (0.1% w/v)
-
Standard Cr(VI) solution
-
Cement samples
-
-
Procedure :
-
Extraction : Extract water-soluble Cr(VI) from cement samples according to the European standard method (EN 196-10). This typically involves mixing a known mass of cement with a specific volume of water for 15 minutes, followed by filtration.
-
Reaction : a. Take a known volume of the cement extract (or standard Cr(VI) solution) in a volumetric flask. b. Add potassium iodide solution. c. Acidify the mixture with 2M sulfuric acid. Shake until a yellow color (indicating liberated iodine) appears. d. Add 1 mL of 0.1% this compound solution and dilute to the mark with distilled water.
-
Measurement : a. Allow the color to develop for a set amount of time. A violet-colored species will form. b. Measure the absorbance of the solution at its λmax of 556 nm against a reagent blank.
-
Quantification : Construct a calibration curve using standard Cr(VI) solutions to determine the concentration of Cr(VI) in the cement samples.
-
Potential in Drug Development: A Prospective Outlook
While direct applications of this compound derivatives in drug development are not extensively documented in current literature, the core diphenylamine structure is a feature in various biologically active molecules. Phenothiazines, such as Methylene Blue, which share structural similarities, are known therapeutic agents with applications against malaria, bacterial infections, and cancer.[6]
The this compound scaffold presents several opportunities for drug discovery:
-
Scaffold for Synthesis : The molecule can serve as a starting point for creating libraries of novel compounds. The reactive amine group and the potential for diazonium coupling provide straightforward pathways to attach various pharmacophores or to build more complex heterocyclic systems.
-
Redox-Modulating Agents : Given its inherent redox activity, derivatives could be designed to act as redox-modulating agents, which are of interest in cancer therapy and in combating oxidative stress-related diseases.
-
Antimicrobial Candidates : New methods for synthesizing drug candidates are constantly being sought to combat antimicrobial resistance.[7] The this compound framework could be functionalized and screened for activity against resistant bacterial strains.
Conclusion
This compound is more than a classical redox indicator; it is a valuable and versatile chemical platform. The strategic synthesis of its derivatives through salt formation, diazonium coupling, and rational functionalization opens the door to a wide array of advanced applications. While its derivatives have already shown promise in enhancing analytical techniques and material properties, the full potential of this scaffold, particularly in the realm of drug development, remains a compelling area for future research. The synthetic accessibility and tunable electronic properties of this compound derivatives make them attractive candidates for the development of next-generation sensors, functional materials, and novel therapeutic agents.
References
- 1. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 2. Complexometric Titration Indicators [delloyd.50megs.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 3566-44-7: Variamine Blue | CymitQuimica [cymitquimica.com]
- 6. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivative Synthesis Method for Development of Antimicrobial Drugs | Lab Manager [labmanager.com]
Methodological & Application
Application Notes: Spectrophotometric Determination of Chromium(VI) Using Variamine Blue B
Introduction
Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic environmental pollutant often found in industrial effluents, natural water, and soil samples.[1] Its accurate and sensitive determination is crucial for environmental monitoring and public health protection. This application note describes a simple, rapid, and sensitive spectrophotometric method for the determination of trace amounts of chromium(VI) using Variamine Blue B as a chromogenic reagent.[1][2] The method is based on the oxidation of potassium iodide by chromium(VI) in an acidic medium to liberate iodine. The liberated iodine then oxidizes this compound to form a stable, intensely colored violet species, which can be quantified spectrophotometrically.[3][4] The intensity of the color produced is directly proportional to the concentration of Cr(VI) in the sample.[3]
Principle of the Method
The determination of chromium(VI) using this compound involves a two-step reaction:
-
Oxidation of Iodide: In an acidic medium (pH 1.0-1.5), chromium(VI) oxidizes potassium iodide (KI) to liberate iodine (I₂).[1]
-
Color Formation: The liberated iodine then oxidizes this compound (N-(4-methoxyphenyl)-p-phenylenediamine) to form a violet-colored meriquinone, which has a maximum absorbance at 556 nm.[1][5]
The overall reaction is stoichiometric, allowing for the quantitative determination of chromium(VI) by measuring the absorbance of the colored solution.
Quantitative Data Summary
The analytical performance of the this compound method for chromium(VI) determination is summarized in the table below.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 556 nm | [1][2] |
| Beer's Law Range | 2-12 µg/mL | [1][2] |
| Molar Absorptivity | 0.911 × 10⁴ L mol⁻¹ cm⁻¹ | [1][2] |
| Sandell's Sensitivity | 1.14 × 10⁻² µg cm⁻² | [1][2] |
| Limit of Detection (LOD) | 0.02 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | [1][2] |
| Optimal pH Range | 1.0 - 1.5 | [1] |
Experimental Protocols
1. Reagent Preparation
-
Standard Chromium(VI) Stock Solution (1000 ppm): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 150°C for one hour, in deionized water and dilute to 1 L in a volumetric flask.[6]
-
Working Chromium(VI) Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[4]
-
Potassium Iodide (KI) Solution (2% w/v): Dissolve 2.0 g of KI in deionized water and dilute to 100 mL.[4]
-
Sulfuric Acid (H₂SO₄) Solution (2 M): Slowly add 111 mL of concentrated H₂SO₄ to about 800 mL of deionized water, cool, and dilute to 1 L.
-
Sodium Acetate Solution (2 M): Dissolve 164.07 g of anhydrous sodium acetate in deionized water and dilute to 1 L.[4]
-
Bromine Water (Saturated): Add approximately 3.5 g of liquid bromine to 100 mL of deionized water and shake. Ensure a slight excess of bromine remains undissolved.
-
Orthophosphoric Acid (H₃PO₄): Use concentrated analytical grade acid.
2. Sample Preparation
-
Water Samples: Filter the water sample to remove any particulate matter. If necessary, adjust the pH to be within the optimal range.
-
Soil and Alloy Steel Samples: Digest the sample using an appropriate acid mixture to extract the chromium. The extract may require neutralization and filtration before analysis.
-
Industrial Effluents: Depending on the complexity of the matrix, samples may require pre-treatment steps such as filtration, digestion, or dilution to eliminate interferences.
3. Analytical Procedure for Chromium(VI) Determination
-
Pipette an aliquot of the sample or standard solution into a 10 mL volumetric flask.
-
Add 1 mL of 2 M sulfuric acid.[4]
-
Add 1 mL of 2% potassium iodide solution and mix gently. A yellow color indicates the liberation of iodine.[4]
-
Add 0.5 mL of 0.05% this compound solution.[4]
-
Add 2 mL of 2 M sodium acetate solution and mix well.[4]
-
Dilute the solution to the mark with deionized water.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance of the violet-colored solution at 556 nm against a reagent blank prepared in the same manner.[1][2]
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
4. Procedure for Total Chromium Determination (Cr(III) + Cr(VI))
Chromium(III) can be determined after its oxidation to chromium(VI).
-
To an aliquot of the sample, add a few drops of bromine water in an alkaline medium to oxidize Cr(III) to Cr(VI).[1][2]
-
Boil the solution to remove excess bromine.
-
Cool the solution and proceed with the analytical procedure for Cr(VI) determination as described above.
-
The concentration of Cr(III) can be calculated by subtracting the concentration of Cr(VI) (determined without the oxidation step) from the total chromium concentration.
5. Management of Interferences
The effect of various ions on the determination of chromium(VI) should be evaluated. Ferric ions (Fe³⁺) can interfere with the analysis, but this interference can be minimized by the addition of orthophosphoric acid, which acts as a masking agent.[4]
Visualizations
Experimental Workflow for Cr(VI) Determination
Caption: Experimental workflow for the spectrophotometric determination of Cr(VI).
Reaction Mechanism
Caption: Reaction mechanism for the determination of Cr(VI) using this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Complexometric Titration of Iron(III) with Variamine Blue B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complexometric titration is a precise and widely used analytical technique for the quantitative determination of metal ions. This document provides a detailed protocol for the determination of iron(III) (Fe³⁺) concentration through complexometric titration with ethylenediaminetetraacetic acid (EDTA), using Variamine Blue B as a redox indicator.
Iron is a crucial element in numerous biological and pharmaceutical systems. Its accurate quantification is essential in drug development, environmental monitoring, and various research applications. The Fe³⁺ ion forms a highly stable, colorless complex with EDTA, a hexadentate ligand, in a 1:1 stoichiometric ratio. The stability of this complex is pH-dependent, with optimal formation occurring in acidic conditions (pH 2-3)[1][2].
This compound is a redox indicator that exhibits a sharp and distinct color change at the endpoint of the titration. In its reduced form, it is colorless, while in its oxidized form, it is a vibrant violet-blue[3][4]. The endpoint is reached when all the Fe³⁺ has been complexed by EDTA, causing a change in the solution's redox potential, which in turn oxidizes the indicator.
Principle of the Method
The titration is based on the following reaction:
Fe³⁺ + H₂Y²⁻ ⇌ [Fe(Y)]⁻ + 2H⁺
where H₂Y²⁻ represents the disodium salt of EDTA.
The high stability of the Fe(III)-EDTA complex (log K ≈ 25.1) ensures a sharp endpoint[5]. Before the endpoint, the presence of free Fe³⁺ ions maintains a certain redox potential. At the endpoint, as the last of the free Fe³⁺ is chelated by EDTA, the redox potential of the solution changes significantly, leading to the oxidation of the this compound indicator and a corresponding color change from colorless to violet-blue.
Experimental Protocols
Materials and Reagents
-
Standard EDTA Solution (0.05 M): Dissolve 18.61 g of analytical grade disodium EDTA dihydrate (Na₂H₂Y·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask. Standardize against a primary standard zinc or magnesium solution.
-
Iron(III) Sample Solution: Prepare a solution of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) of unknown concentration. The expected concentration should be in the range of 0.02 M to 0.05 M for optimal results.
-
This compound Indicator Solution (1% w/v): Dissolve 1.0 g of this compound salt in 100 mL of deionized water[4][6]. This solution should be freshly prepared or stored in a dark, cool place.
-
Buffer Solution (pH 2-3): A suitable buffer is required to maintain the acidic pH. A citric acid buffer can be prepared by dissolving 6.5 g of citric acid monohydrate and 3.6 g of NaCl in approximately 950 mL of deionized water, adjusting the pH to 2.0 with 1 M HCl, and then making up the volume to 1.0 L[2]. Alternatively, the pH of the analyte solution can be adjusted directly using dilute HCl or HNO₃.
-
Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) (1 M): For pH adjustment.
-
Sodium Hydroxide (NaOH) (1 M): For pH adjustment.
-
Deionized Water
Equipment
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Volumetric flasks (various sizes)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Titration Procedure
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the iron(III) sample solution into a 250 mL Erlenmeyer flask.
-
Dilution: Add approximately 75 mL of deionized water.
-
pH Adjustment: Add 10 mL of the pH 2 buffer solution or adjust the pH of the solution to between 2 and 3 using 1 M HCl or 1 M HNO₃. Verify the pH using a pH meter.
-
Indicator Addition: Add 2-3 drops of the 1% this compound indicator solution. The solution should remain colorless.
-
Titration: Titrate the iron(III) solution with the standardized 0.05 M EDTA solution from the burette. The solution should be constantly stirred using a magnetic stirrer.
-
Endpoint Determination: The endpoint is reached when the solution exhibits a sharp and permanent color change from colorless to a distinct violet-blue. Record the volume of EDTA solution added.
-
Replicates: Repeat the titration at least two more times to ensure reproducibility.
Data Presentation
The concentration of the iron(III) solution can be calculated using the following formula:
M_Fe³⁺ = (M_EDTA × V_EDTA) / V_Fe³⁺
Where:
-
M_Fe³⁺ = Molarity of the iron(III) solution
-
M_EDTA = Molarity of the standard EDTA solution
-
V_EDTA = Volume of EDTA solution used at the endpoint (in L)
-
V_Fe³⁺ = Initial volume of the iron(III) solution (in L)
| Parameter | Value | Reference |
| Titrant | Disodium EDTA (H₂Y²⁻) | |
| Analyte | Iron(III) (Fe³⁺) | |
| Indicator | This compound | [4][6] |
| Stoichiometry (Fe³⁺:EDTA) | 1:1 | |
| Optimal pH | 2-3 | [1][2] |
| Stability Constant (log K) of [Fe(Y)]⁻ | ~25.1 | [5] |
| Indicator Color Change | Colorless to Violet-Blue | [3][4] |
| Potential Interferences | Co²⁺, Cu²⁺, Ni²⁺ | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the complexometric titration of Iron(III).
Signaling Pathway of Indicator Action
Caption: Chemical principle of this compound indication at the endpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. ysi.com [ysi.com]
- 3. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 4. Complexometric Titration Indicators [delloyd.50megs.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
Application Notes and Protocols: Variamine Blue B as a Chromogenic Reagent for Metal Ion Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variamine Blue B, also known as N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride, is a versatile redox indicator that has found significant application in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of various metal ions.[1] Its utility lies in the distinct color change it undergoes upon oxidation. In its reduced form, this compound is colorless, but in the presence of an oxidizing agent, it is transformed into a stable, intensely colored violet-blue species.[1] This property allows for the sensitive and accurate quantification of metal ions that can act as either direct or indirect oxidizing agents.
The reaction mechanism typically involves the oxidation of this compound to a meriquinone structure, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum, generally between 550 nm and 580 nm.[1] This allows for straightforward analysis using standard spectrophotometers. The application of this compound extends to the determination of a range of metal ions, including but not limited to chromium(VI), iron(II/III), vanadium(V), gold(III), and cerium(IV).
These application notes provide a comprehensive overview of the use of this compound in metal ion analysis, including detailed experimental protocols and a summary of quantitative data for various metal ions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using this compound and similar chromogenic methods. This allows for a direct comparison of the analytical performance for different analytes.
| Metal Ion | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Chromium(VI) | 556 | 2 - 12 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Iron(II) | 560 | Not explicitly stated | Stated to be 1000 times higher than the reduced form | Not explicitly stated | Not explicitly stated |
| Vanadium(V) | ~560 | 0.2 - 10 | 2.298 x 10⁴ | 0.035 | 0.11 |
| Gold(III) | 520 | 1.5 - 3.5 | 8.71 x 10⁵ | 0.18 | Not explicitly stated |
| Cerium(IV) | 513 | 1 - 11 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Signaling Pathways and Experimental Workflows
Indirect Determination of Chromium(VI)
The determination of Cr(VI) using this compound is an indirect method. Cr(VI) first oxidizes potassium iodide in an acidic medium to liberate iodine. The liberated iodine then stoichiometrically oxidizes this compound to its colored form. The intensity of the violet color produced is directly proportional to the initial concentration of Cr(VI).
Caption: Indirect determination workflow for Cr(VI).
Catalytic Determination of Iron(II)
The determination of Iron(II) often involves its catalytic effect on the oxidation of this compound by an oxidizing agent such as hydrogen peroxide. In this reaction, Fe(II) acts as a catalyst, increasing the rate of oxidation and color formation. The rate of the reaction, measured as the increase in absorbance over time, is proportional to the concentration of Fe(II).
Caption: Catalytic determination workflow for Fe(II).
Experimental Protocols
Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) in Industrial Effluents
This protocol is adapted for the analysis of Cr(VI) in aqueous samples.
1. Reagent Preparation:
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound hydrochloride in 25 mL of absolute ethanol and dilute to 100 mL with deionized water.[2]
-
Potassium Iodide Solution (2% w/v): Dissolve 2 g of KI in 100 mL of deionized water. Prepare fresh daily.
-
Sulfuric Acid (2 M): Carefully add 11.1 mL of concentrated H₂SO₄ to approximately 80 mL of deionized water, cool, and dilute to 100 mL.
-
Sodium Acetate Solution (2 M): Dissolve 27.2 g of sodium acetate trihydrate in 100 mL of deionized water.
-
Chromium(VI) Standard Stock Solution (1000 µg/mL): Dissolve 0.2829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for 2 hours, in deionized water and dilute to 100 mL.
-
Chromium(VI) Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by appropriate dilution of the stock solution.
2. Sample Preparation:
-
Filter the water sample through a 0.45 µm membrane filter to remove any particulate matter.
-
If necessary, adjust the pH of the sample to be within the optimal range for the reaction (typically acidic).
3. Analytical Procedure:
-
Pipette 10 mL of the sample or standard solution into a 25 mL volumetric flask.
-
Add 1 mL of 2 M sulfuric acid and mix.
-
Add 1 mL of 2% potassium iodide solution, mix, and allow the reaction to proceed for 5 minutes.
-
Add 2 mL of 0.05% this compound solution and mix well.
-
Add 2 mL of 2 M sodium acetate solution to stabilize the color and mix.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of the solution at 556 nm against a reagent blank prepared in the same manner but with deionized water instead of the sample.
4. Calibration and Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Cr(VI) in the sample from the calibration curve.
Protocol 2: Determination of Iron(II) in Pharmaceutical Formulations
This protocol describes a kinetic method for the determination of Fe(II).
1. Reagent Preparation:
-
This compound Solution (2.2 x 10⁻³ M): Prepare a stock solution of appropriate concentration in deionized water.
-
Hydrogen Peroxide Solution (3.5 x 10⁻³ M): Dilute a stock solution of H₂O₂ to the required concentration. Standardize if necessary.
-
Triethanolamine (TEA) Buffer (3 x 10⁻³ M, pH 5): Prepare a buffer solution of TEA and adjust the pH to 5 with a suitable acid.
-
Iron(II) Standard Stock Solution (1000 µg/mL): Dissolve a known amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation.
-
Iron(II) Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.
2. Sample Preparation:
-
Dissolve a known amount of the pharmaceutical formulation in deionized water.
-
If total iron is to be determined, add a reducing agent like ascorbic acid to convert any Fe(III) to Fe(II).
-
Filter the solution if necessary to remove insoluble excipients.
3. Analytical Procedure:
-
Set the spectrophotometer to measure absorbance at 560 nm and maintain a constant temperature (e.g., 25°C).
-
In a cuvette, mix 1.5 mL of the TEA buffer, 0.5 mL of the hydrogen peroxide solution, and 0.5 mL of the this compound solution.
-
Initiate the reaction by adding 0.5 mL of the sample or standard solution and start the timer immediately.
-
Record the change in absorbance over a fixed time interval (e.g., 1-3 minutes).
4. Calibration and Calculation:
-
Construct a calibration curve by plotting the rate of change of absorbance (ΔA/Δt) for the standard solutions versus their concentrations.
-
Determine the concentration of Fe(II) in the sample from the calibration curve.
Interferences
The spectrophotometric determination of metal ions using this compound can be subject to interferences from other oxidizing or reducing agents present in the sample matrix. It is crucial to assess the potential interferences for a specific sample type and employ appropriate masking agents or separation techniques if necessary. For instance, in the determination of Cr(VI), other oxidizing agents that can liberate iodine from iodide will interfere. For catalytic methods, other transition metals that can catalyze the oxidation reaction may also interfere.
Conclusion
This compound is a valuable and cost-effective chromogenic reagent for the spectrophotometric determination of a variety of metal ions. The methods based on this reagent are generally simple, rapid, and sensitive. The choice between a direct, indirect, or catalytic method depends on the specific metal ion and the sample matrix. Proper validation of the method, including the assessment of linearity, sensitivity, and selectivity, is essential for obtaining accurate and reliable results in research, quality control, and other analytical applications.
References
Application of Variamine Blue B in Environmental Water Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Variamine Blue B is a redox indicator that serves as a sensitive chromogenic reagent in spectrophotometric analysis for environmental water testing. Its primary application lies in the determination of trace amounts of oxidizing agents or substances that can be quantitatively oxidized. This document provides detailed application notes and protocols for the quantification of hexavalent chromium (Cr(VI)) and arsenic in water samples using this compound.
The underlying principle of these methods involves the oxidation of this compound. In its reduced form, this compound is colorless. Upon oxidation, it transforms into a stable, violet-colored species with a maximum absorbance at approximately 556 nm. The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.
Analytical Applications
This compound is a versatile reagent for the spectrophotometric determination of various analytes in environmental water samples. This section details its application for the quantification of hexavalent chromium and arsenic.
Determination of Hexavalent Chromium (Cr(VI))
Hexavalent chromium is a toxic and carcinogenic environmental pollutant often found in industrial wastewater. The this compound method provides a simple and sensitive alternative to the standard diphenylcarbazide (DPC) method for Cr(VI) determination.
The method is based on the reaction of Cr(VI) with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then oxidizes this compound to form the characteristic violet-colored product, which is measured spectrophotometrically.
Determination of Arsenic
Arsenic is a highly toxic element that can contaminate water sources, posing a significant risk to public health. A spectrophotometric method utilizing this compound has been developed for the determination of arsenic in environmental samples.
This method relies on the reaction of arsenic(III) with potassium iodate in an acidic solution, which liberates iodine. The amount of iodine produced is proportional to the arsenic concentration, and it subsequently oxidizes this compound to its colored form for spectrophotometric quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the determination of Cr(VI) and Arsenic using this compound.
Table 1: Quantitative Parameters for Cr(VI) Determination
| Parameter | Value | Reference |
| Wavelength (λmax) | 556 nm | |
| Linearity Range | 2 - 12 µg/mL | |
| Molar Absorptivity | 0.911 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Sandell's Sensitivity | 1.14 x 10⁻² µg cm⁻² | |
| Limit of Detection (LOD) | 0.02 µg/mL | |
| Limit of Quantitation (LOQ) | 0.07 µg/mL |
Table 2: Quantitative Parameters for Arsenic Determination
| Parameter | Value | Reference |
| Wavelength (λmax) | 556 nm | |
| Linearity Range | 0.2 - 14 µg/mL | |
| Molar Absorptivity | 1.43 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Sandell's Sensitivity | 5.26 x 10⁻² µg cm⁻² | |
| Limit of Detection (LOD) | 0.022 µg/mL | |
| Limit of Quantitation (LOQ) | 0.072 µg/mL |
Experimental Protocols
General Reagent Preparation
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 25 mL of absolute ethanol and dilute to 100 mL with double-distilled water.
-
Potassium Iodide (KI) Solution (2% w/v): Dissolve 2 g of KI in 100 mL of double-distilled water.
-
Hydrochloric Acid (HCl) Solution (1 M): Slowly add 8.6 mL of concentrated HCl to approximately 80 mL of double-distilled water, then dilute to 100 mL.
-
Sodium Acetate Solution (2 M): Dissolve 27.22 g of sodium acetate trihydrate in 100 mL of double-distilled water.
-
Potassium Iodate (KIO₃) Solution (2% w/v): Dissolve 2 g of KIO₃ in 100 mL of double-distilled water.
Protocol 1: Determination of Hexavalent Chromium (Cr(VI))
-
Sample Preparation: Take a suitable aliquot of the water sample (containing 2-12 µg/mL of Cr(VI)) in a 10 mL volumetric flask.
-
Acidification and Reaction: Add 1 mL of 1 M HCl and 1 mL of 2% KI solution. Mix well and allow the reaction to proceed for 2 minutes.
-
Color Development: Add 2 mL of 2 M sodium acetate solution and 0.5 mL of 0.05% this compound solution. Dilute to the mark with double-distilled water and mix thoroughly.
-
Spectrophotometric Measurement: After 5 minutes, measure the absorbance of the violet-colored solution at 556 nm against a reagent blank prepared in the same manner without the Cr(VI) sample.
-
Calibration Curve: Prepare a series of standard Cr(VI) solutions of known concentrations and follow steps 1-4. Plot a graph of absorbance versus concentration to obtain a calibration curve.
-
Quantification: Determine the concentration of Cr(VI) in the water sample from the calibration curve.
Protocol 2: Determination of Arsenic
-
Sample Preparation: Take an appropriate volume of the water sample (containing 0.2-14 µg/mL of As(III)) in a 25 mL volumetric flask.
-
Reaction: Add 1 mL of 1 M HCl and 1 mL of 2% potassium iodate solution. Mix the contents and allow the reaction to proceed for 3 minutes.
-
Color Development: Add 2 mL of 2 M sodium acetate solution and 1 mL of 0.05% this compound solution. Make up the volume to 25 mL with double-distilled water and mix well.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 556 nm against a reagent blank.
-
Calibration Curve: Prepare standard solutions of arsenic in the linear range and follow the same procedure to construct a calibration curve.
-
Quantification: Determine the arsenic concentration in the sample by referring to the calibration curve.
Potential Interferences
The presence of other oxidizing or reducing agents in the water sample can interfere with the determination.
For Cr(VI) Determination: The effect of various ions has been studied. The method has been shown to tolerate high concentrations of many common cations and anions. However, high concentrations of Fe(III) may interfere, but this can be minimized by the addition of phosphoric acid.
For Arsenic Determination: The tolerance to various foreign ions should be investigated for specific sample matrices.
Visualizations
Chemical Reaction Pathway
Caption: General chemical reaction pathway for analyte determination.
Experimental Workflow
Caption: Experimental workflow for spectrophotometric analysis.
Application Notes and Protocols for Variamine Blue B Staining in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variamine Blue B and its salts are versatile chromogenic substrates used in enzyme histochemistry for the visualization of enzyme activity in biological samples. These compounds are particularly valuable for the localization of hydrolytic enzymes such as alkaline phosphatase and peroxidases. The underlying principle of this staining technique is an enzyme-catalyzed reaction that results in the formation of a distinctly colored, insoluble precipitate at the site of enzyme activity, allowing for precise microscopic localization.
The most common variant used in histochemistry is Variamine Blue RT Salt (4-Aminodiphenylamine diazonium sulfate), which acts as a coupling agent in azo-coupling reactions. This method offers a valuable alternative to other chromogens like Fast Red or Fast Blue salts. Another related compound is This compound Diazonium Salt , which functions similarly. This document provides detailed protocols for the use of Variamine Blue salts in the detection of alkaline phosphatase and peroxidase activity in tissue sections.
Principle of Staining
The staining mechanism relies on a two-step enzymatic reaction:
-
Enzymatic Substrate Hydrolysis: The enzyme of interest (e.g., alkaline phosphatase or peroxidase) acts on a specific substrate. For alkaline phosphatase, a common substrate is Naphthol AS-MX phosphate. The enzyme hydrolyzes the phosphate group, releasing a naphthol derivative. For peroxidases, the enzyme catalyzes the oxidation of a substrate in the presence of hydrogen peroxide.
-
Azo-Coupling Reaction: The liberated reaction product (e.g., the naphthol derivative) immediately couples with the diazonium salt, Variamine Blue RT Salt, which is present in the incubation medium. This reaction, known as azo-coupling, forms a highly colored, insoluble azo dye.[1][2] The deposition of this dye at the site of enzyme activity allows for the visualization of the enzyme's location within the tissue architecture. The final color of the precipitate is typically a distinct blue or violet.
Data Presentation
The following tables summarize key quantitative parameters for this compound salt staining protocols. These values may require optimization depending on the specific tissue, fixation method, and desired staining intensity.
Table 1: Reagent Concentrations for Alkaline Phosphatase Staining
| Reagent | Concentration | Role |
| Naphthol AS-MX Phosphate | 0.25% (w/v) | Substrate |
| Variamine Blue RT Salt | 1 mg/mL | Chromogenic Coupler |
| Tris Buffer | 0.1 M | Buffering Agent |
| Magnesium Chloride | 1 M | Enzyme Activator |
Table 2: Incubation Parameters and pH for Enzyme Histochemistry
| Parameter | Alkaline Phosphatase | Peroxidase (Adapted Protocol) |
| Incubation Temperature | Room Temperature (18-26°C) | Room Temperature |
| Incubation Time | 30 - 60 minutes | 5 - 20 minutes |
| Buffer pH | 9.5 | 7.2 - 7.6 |
Experimental Protocols
Protocol 1: Alkaline Phosphatase Staining using Variamine Blue RT Salt
This protocol is adapted from established methods for alkaline phosphatase histochemistry using diazonium salts.[3][4]
Materials:
-
Fresh frozen tissue sections (cryostat sections)
-
Naphthol AS-MX Phosphate Alkaline Solution (0.25% w/v)
-
Variamine Blue RT Salt
-
Tris-HCl buffer (pH 9.5)
-
Magnesium Chloride (1M solution)
-
Distilled or deionized water
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Cut fresh frozen tissue sections at 5-10 µm and mount on charged microscope slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
Fix the sections in cold acetone for 10 minutes.
-
Rinse gently in distilled water.
-
-
Preparation of Staining Solution (prepare fresh):
-
Dissolve 1 mg of Variamine Blue RT Salt per 1 mL of 0.1 M Tris-HCl buffer (pH 9.5).
-
To this solution, add 0.2 mL of Naphthol AS-MX Phosphate Alkaline Solution (0.25% w/v) for every 10 mL of the buffer-diazonium salt mixture.
-
Add 8 µL of 1M Magnesium Chloride solution per 1 mL of the final staining solution.
-
Mix well and filter before use.
-
-
Staining:
-
Incubate the slides with the freshly prepared staining solution for 30-60 minutes at room temperature in a dark, humid chamber.[3]
-
Monitor the color development under a microscope periodically.
-
-
Washing and Counterstaining:
-
Rinse the slides thoroughly in distilled water.
-
(Optional) Counterstain with a suitable nuclear stain like Nuclear Fast Red for 1-5 minutes.
-
Rinse again in distilled water.
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium.
-
Expected Results:
Sites of alkaline phosphatase activity will appear as a bright blue to violet precipitate.
Protocol 2: Peroxidase Staining using this compound Diazonium Salt (Adapted)
This protocol is an adaptation based on the general principles of peroxidase histochemistry using chromogenic substrates like DAB.[5][6] Optimization of substrate and Variamine Blue concentrations may be necessary.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
This compound Diazonium Salt
-
A suitable peroxidase substrate (e.g., 3-amino-9-ethylcarbazole - AEC, or a phenolic compound)
-
Hydrogen Peroxide (H₂O₂) 3% solution
-
Tris-HCl or Phosphate Buffered Saline (PBS), pH 7.2-7.6
-
Distilled or deionized water
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the tissue sections through a series of xylene and graded alcohol washes.
-
Perform antigen retrieval if necessary for the target antigen (if used in an immunohistochemistry context).
-
Wash with buffer (Tris-HCl or PBS).
-
Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in methanol for 30 minutes.[5]
-
Wash thoroughly with buffer.
-
-
Preparation of Staining Solution (prepare fresh):
-
Prepare a substrate solution according to the manufacturer's instructions or literature recommendations.
-
Dissolve this compound Diazonium Salt in the buffer to a final concentration of 0.5-1.0 mg/mL.
-
Just before use, add the peroxidase substrate to the Variamine Blue solution.
-
Add 3% H₂O₂ to a final concentration of 0.01-0.03%.
-
Mix well and filter.
-
-
Staining:
-
Incubate the slides with the staining solution for 5-20 minutes at room temperature, protected from light.
-
Monitor for color development.
-
-
Washing and Counterstaining:
-
Stop the reaction by washing with buffer.
-
(Optional) Counterstain with a contrasting nuclear stain like Hematoxylin.
-
Wash with water.
-
-
Dehydration and Mounting:
-
If a non-aqueous soluble precipitate is formed, dehydrate through graded alcohols and xylene, and mount with a permanent mounting medium. If the precipitate is alcohol-soluble, mount with an aqueous medium.
-
Expected Results:
Sites of peroxidase activity will be marked by a colored precipitate, with the exact color depending on the substrate used in conjunction with the Variamine Blue salt.
Mandatory Visualizations
Caption: Experimental workflow for Variamine Blue staining of biological tissues.
Caption: Azo-coupling reaction mechanism for alkaline phosphatase detection.
References
- 1. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. バリアミンブルーRT塩 | Sigma-Aldrich [sigmaaldrich.com]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. genetex.com [genetex.com]
Application Notes and Protocols for the Preparation and Use of a Stable Variamine Blue B Indicator Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of a stable Variamine Blue B indicator solution and its application in the complexometric titration of iron (III) with EDTA.
Introduction
This compound, also known as 4-Amino-4'-methoxydiphenylamine hydrochloride, is a redox indicator commonly used in analytical chemistry.[1] Its distinct color change from a blue-violet oxidized form to a colorless reduced form makes it a valuable tool for endpoint determination in various titrations.[2] This document outlines the procedures for preparing a stable this compound indicator solution and provides a detailed protocol for its use in the complexometric titration of ferric iron (Fe³⁺) with ethylenediaminetetraacetic acid (EDTA).
Chemical Properties and Mechanism of Action
This compound is a diphenylamine derivative that functions as a redox indicator. The core of its function lies in its ability to undergo a reversible oxidation-reduction reaction, which is accompanied by a distinct color change. In its reduced state, the molecule is colorless. Upon oxidation, it is transformed into a vibrant blue-violet species.[2]
The stability of the this compound solution can be influenced by factors such as pH, exposure to light, and temperature. Aqueous solutions, in particular, may exhibit limited stability over time due to oxidation by dissolved oxygen.
Redox Indication Mechanism
The fundamental redox activity of this compound involves the transfer of electrons, leading to a distinct color change.
Figure 1: Redox mechanism of this compound indicator.
Preparation of this compound Indicator Solution
Two formulations are provided: a 1% aqueous solution for general titrimetric use and a solid mixture for enhanced stability. The choice of preparation depends on the frequency of use and required shelf life.
Protocol for 1% (w/v) Aqueous Solution
This solution is suitable for routine use but should be freshly prepared every few weeks for optimal performance.
Materials:
-
This compound hydrochloride (or its sulfate salt for iron titrations)
-
Deionized water
Equipment:
-
Analytical balance
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Amber glass storage bottle
Procedure:
-
Weigh out 1.0 g of this compound salt.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to an amber glass bottle for storage.
Protocol for Solid Mixture (1:100 with NaCl)
For infrequent use, a solid mixture provides excellent stability.
Materials:
-
This compound hydrochloride
-
Sodium chloride (NaCl), analytical grade
Equipment:
-
Mortar and pestle
-
Spatula
-
Dry, airtight container
Procedure:
-
Weigh 1.0 g of this compound and 100 g of dry sodium chloride.
-
Combine the two solids in a clean, dry mortar.
-
Grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a dry, airtight container for storage.
Stability and Storage
Quantitative data on the long-term stability of this compound solutions is limited. However, based on general knowledge of redox indicators and available information, the following storage conditions are recommended to maximize shelf life.
| Parameter | Recommendation | Rationale |
| Storage Container | Amber glass bottle | Protects the solution from light, which can accelerate degradation. |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of oxidative degradation. |
| pH | Acidic (pH 2-3) | Studies on related diphenylamine compounds suggest enhanced stability in acidic conditions.[2][3] |
| Atmosphere | Inert gas (e.g., Argon) overlay (optional) | Minimizes contact with atmospheric oxygen, a primary cause of degradation. |
Table 1: Recommended Storage Conditions for this compound Solution.
A freshly prepared 1% aqueous solution is typically colorless to very pale blue. The development of a significant blue or violet color indicates oxidation and potential loss of indicator effectiveness. It is recommended to prepare fresh solutions every 1-2 weeks for best results.
Application: Complexometric Titration of Iron (III) with EDTA
This protocol details the determination of ferric iron (Fe³⁺) concentration using a standardized EDTA solution with this compound as the indicator. The titration is performed in an acidic medium (pH 2.0-3.0) where the Fe³⁺-EDTA complex is highly stable.[4][5]
Experimental Protocol
Materials:
-
Sample containing an unknown concentration of Fe³⁺
-
Standardized 0.05 M EDTA solution
-
1% this compound indicator solution (or the solid mixture)
-
Hydrochloric acid (HCl) or ammonia (NH₃) solution for pH adjustment
-
Deionized water
Equipment:
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Erlenmeyer flask (250 mL)
-
pH meter or pH indicator paper
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Pipette a known volume of the iron-containing sample into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Carefully adjust the pH of the sample solution to 2.0-3.0 using dilute HCl or NH₃ solution. Monitor the pH using a pH meter. This step is critical for the proper functioning of the indicator and the stability of the Fe³⁺-EDTA complex.
-
Indicator Addition: Add 2-3 drops of the 1% this compound indicator solution (or a small amount of the solid mixture, approximately 100 mg) to the flask. The solution should turn a violet-blue color due to the formation of the oxidized indicator in the presence of Fe³⁺.
-
Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution from the burette while continuously stirring.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from violet-blue to colorless or a very pale yellow.[6] Record the volume of EDTA solution added.
-
Calculations: Calculate the concentration of Fe³⁺ in the original sample using the following formula:
M_iron × V_iron = M_EDTA × V_EDTA
Where:
-
M_iron = Molarity of the iron solution
-
V_iron = Volume of the iron solution
-
M_EDTA = Molarity of the EDTA solution
-
V_EDTA = Volume of the EDTA solution at the endpoint
-
Experimental Workflow
Figure 2: Workflow for the complexometric titration of Fe³⁺ with EDTA.
Troubleshooting
| Problem | Possible Cause | Solution |
| No distinct endpoint color change | Incorrect pH. | Ensure the pH is accurately adjusted to 2.0-3.0 before adding the indicator. |
| Indicator solution has degraded. | Prepare a fresh indicator solution. | |
| Sample concentration is too high.[4] | Dilute the sample and repeat the titration. | |
| Color change is gradual | Stirring is inadequate. | Ensure the solution is being stirred vigorously throughout the titration. |
| Titrant is added too quickly near the endpoint. | Add the EDTA solution dropwise as the endpoint is approached. |
Table 2: Troubleshooting Guide.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. Handle with care in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol for detailed safety information.
This document provides a comprehensive guide for the preparation and use of this compound indicator. Adherence to these protocols will help ensure accurate and reproducible results in your analytical procedures.
References
- 1. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Complexometric Titration Indicators [delloyd.50megs.com]
Application Notes and Protocols for the Determination of Vanadium in Steel using Variamine Blue B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium is a crucial alloying element in steel manufacturing, significantly enhancing its strength, toughness, and heat resistance. Accurate determination of vanadium content is paramount for quality control and ensuring the steel meets specific performance criteria. This document provides a detailed application note and protocol for the spectrophotometric determination of vanadium in steel samples using Variamine Blue B as a chromogenic reagent.
Principle
The method is based on the oxidation of this compound by vanadium(V) in an acidic medium. Vanadium in the steel sample is first brought into solution and oxidized to the pentavalent state (V⁵⁺). In the presence of an acid, V⁵⁺ oxidizes this compound, resulting in the formation of a stable, violet-colored species. The intensity of the color produced is directly proportional to the concentration of vanadium in the sample and is measured spectrophotometrically at a wavelength of maximum absorbance (λmax) of 570 nm.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of vanadium in steel using this compound.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 570 nm | [1][2] |
| Beer's Law Linearity Range | 0.1 - 2.0 µg/mL | [1][2] |
| Molar Absorptivity (ε) | 1.65 × 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Sandell's Sensitivity | 0.003 µg cm⁻² | [1] |
| Color Stability | Stable | [1] |
Experimental Protocols
Reagents and Solutions
-
Standard Vanadium(V) Solution (1000 µg/mL): Dissolve 0.2296 g of ammonium metavanadate (NH₄VO₃) in deionized water and dilute to 100 mL in a volumetric flask.
-
Working Vanadium(V) Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Sulphuric Acid (H₂SO₄), Concentrated
-
Nitric Acid (HNO₃), Concentrated
-
Phosphoric Acid (H₃PO₄), 85%
-
Potassium Permanganate (KMnO₄) Solution (0.02 M): Dissolve 0.316 g of KMnO₄ in 100 mL of deionized water.
-
Sodium Nitrite (NaNO₂) Solution (1% w/v): Dissolve 1 g of NaNO₂ in 100 mL of deionized water.
-
Urea Solution (10% w/v): Dissolve 10 g of urea in 100 mL of deionized water.
-
Hydrofluoric Acid (HF), 40% (for high-silicon steels, use with extreme caution)
-
Masking Agents: Saturated sodium fluoride (NaF) solution or saturated thiocyanate solution.[1]
Apparatus
-
Spectrophotometer capable of measurements at 570 nm
-
Heating plate
-
Beakers and volumetric flasks
-
Pipettes
-
Fume hood
Sample Preparation (Digestion of Steel Sample)
-
Accurately weigh approximately 0.5 g of the steel sample and transfer it to a 250 mL beaker.[1]
-
In a fume hood, add 20 mL of a 1:1 mixture of concentrated H₂SO₄ and H₃PO₄.
-
Heat the beaker gently on a hot plate until the initial vigorous reaction subsides.
-
Add concentrated HNO₃ dropwise until the sample is completely dissolved.
-
Continue heating until dense white fumes of SO₃ evolve. This step ensures the complete oxidation of carbon and other organic matter.
-
Cool the solution and cautiously add 50 mL of deionized water.
-
Boil the solution for a few minutes to expel any dissolved oxides of nitrogen.
-
Filter the solution to remove any insoluble residue (e.g., silica, tungsten carbide) and collect the filtrate in a 100 mL volumetric flask.
-
Wash the filter paper with small portions of hot deionized water, collecting the washings in the same volumetric flask.
-
Cool the solution to room temperature and dilute to the mark with deionized water.
Analytical Procedure
-
Pipette a suitable aliquot (containing 1-20 µg of vanadium) of the prepared sample solution into a 25 mL volumetric flask.
-
Add 5 mL of 1:1 H₃PO₄ to the flask.
-
Add 0.02 M KMnO₄ solution dropwise until a permanent pink color is obtained, ensuring the complete oxidation of vanadium to V(V).
-
Add 1% NaNO₂ solution dropwise to decolorize the excess KMnO₄.
-
Add 10% urea solution to remove the excess nitrite.
-
If significant iron interference is expected, add 1-2 mL of a saturated sodium fluoride or thiocyanate solution as a masking agent.[1]
-
Add 2 mL of 0.1% this compound solution and mix well.
-
Dilute the solution to the 25 mL mark with deionized water and allow the color to develop for 5 minutes.
-
Measure the absorbance of the solution at 570 nm against a reagent blank prepared in the same manner but without the sample.
Calibration Curve
-
Pipette aliquots of the working standard vanadium solutions (covering the range of 0.1-2.0 µg/mL) into a series of 25 mL volumetric flasks.
-
Follow steps 2-9 of the analytical procedure for each standard.
-
Plot a graph of absorbance versus the concentration of vanadium (µg/mL).
-
Determine the concentration of vanadium in the sample solution from the calibration curve.
Interferences
The primary interfering ion in the analysis of steel is iron(III), which can also oxidize this compound. The interference from iron(III) can be effectively masked by the addition of sodium fluoride or thiocyanate, which form stable complexes with Fe(III).[1] Other oxidizing agents that may be present in the sample will also interfere and should be removed or masked prior to the addition of this compound.
Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for Variamine Blue B as a Corrosion Inhibitor for Copper Alloys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Variamine Blue B (VBB) as a corrosion inhibitor for copper and its alloys, with a focus on its application in saline environments. Detailed experimental protocols are provided to enable researchers to replicate and build upon existing studies.
Introduction
This compound, also known as 4-Amino-4'-methoxydiphenylamine hydrochloride, has demonstrated significant potential as a corrosion inhibitor for copper and copper alloys, such as brass (Cu-Zn alloys).[1][2][3] Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions.[1][3] This document outlines the quantitative performance of VBB and provides detailed protocols for its evaluation using various electrochemical and surface analysis techniques.
Data Presentation
The corrosion inhibition efficiency of this compound is influenced by its concentration and the operating temperature. The following tables summarize the quantitative data from studies on Cu-35Zn brass in a 3.5% NaCl solution.
Table 1: Inhibition Efficiency of this compound from Potentiodynamic Polarization Measurements
| Concentration (mmol/L) | Temperature (K) | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 298 | 10.5 | - |
| 0.1 | 298 | 4.2 | 60.0 |
| 0.5 | 298 | 2.1 | 80.0 |
| 1.0 | 298 | 1.3 | 87.6 |
| 1.25 | 298 | 1.1 | 89.5 |
| 0 (Blank) | 308 | 15.8 | - |
| 0.1 | 308 | 5.5 | 65.2 |
| 0.5 | 308 | 3.0 | 81.0 |
| 1.0 | 308 | 1.9 | 88.0 |
| 1.25 | 308 | 1.5 | 90.5 |
| 0 (Blank) | 318 | 22.4 | - |
| 0.1 | 318 | 6.7 | 70.1 |
| 0.5 | 318 | 3.8 | 83.0 |
| 1.0 | 318 | 2.4 | 89.3 |
| 1.25 | 318 | 1.9 | 91.5 |
| 0 (Blank) | 328 | 31.6 | - |
| 0.1 | 328 | 8.2 | 74.1 |
| 0.5 | 328 | 4.6 | 85.4 |
| 1.0 | 328 | 2.9 | 90.8 |
| 1.25 | 328 | 2.1 | 93.3 |
Data sourced from a study on Cu-35Zn brass in 3.5% NaCl solution.[1]
Table 2: Inhibition Efficiency of this compound from Electrochemical Impedance Spectroscopy (EIS)
| Concentration (mmol/L) | Temperature (K) | Polarization Resistance (R_p, Ω·cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 298 | 2.5 | - |
| 0.1 | 298 | 6.3 | 60.3 |
| 0.5 | 298 | 12.7 | 80.3 |
| 1.0 | 298 | 20.8 | 88.0 |
| 1.25 | 298 | 24.4 | 89.8 |
| 0 (Blank) | 308 | 1.8 | - |
| 0.1 | 308 | 5.2 | 65.4 |
| 0.5 | 308 | 9.5 | 81.1 |
| 1.0 | 308 | 15.0 | 88.0 |
| 1.25 | 308 | 18.9 | 90.5 |
| 0 (Blank) | 318 | 1.3 | - |
| 0.1 | 318 | 4.4 | 70.5 |
| 0.5 | 318 | 7.7 | 83.1 |
| 1.0 | 318 | 12.0 | 89.2 |
| 1.25 | 318 | 15.3 | 91.5 |
| 0 (Blank) | 328 | 0.9 | - |
| 0.1 | 328 | 3.5 | 74.3 |
| 0.5 | 328 | 6.2 | 85.5 |
| 1.0 | 328 | 9.8 | 90.8 |
| 1.25 | 328 | 13.4 | 93.3 |
Data sourced from a study on Cu-35Zn brass in 3.5% NaCl solution.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound on copper alloys.
Preparation of Test Solutions
Objective: To prepare the corrosive medium and inhibitor solutions.
Materials:
-
Deionized or distilled water
-
Sodium chloride (NaCl), analytical grade
-
This compound (4-Amino-4'-methoxydiphenylamine hydrochloride)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare the Corrosive Medium (3.5% NaCl):
-
Weigh 35.0 g of NaCl.
-
Dissolve the NaCl in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Once fully dissolved, add deionized water to the 1 L mark.
-
Stir the solution thoroughly.
-
-
Prepare the Inhibitor Stock Solution:
-
Calculate the required mass of this compound to prepare a stock solution of a desired high concentration (e.g., 10 mmol/L).
-
Accurately weigh the calculated amount of VBB powder.
-
Dissolve the VBB in a known volume of the 3.5% NaCl solution to create the stock solution.
-
-
Prepare Test Solutions with Different Inhibitor Concentrations:
-
Use serial dilution from the stock solution to prepare test solutions with the desired range of VBB concentrations (e.g., 0.1, 0.5, 1.0, 1.25 mmol/L) in the 3.5% NaCl corrosive medium.
-
Electrochemical Measurements
Objective: To quantify the corrosion rate and inhibition efficiency of this compound.
Apparatus:
-
Potentiostat/Galvanostat with impedance analysis capability
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Copper or copper alloy specimen with a known exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area larger than the WE.
-
Working Electrode Preparation:
-
Cut the copper or copper alloy into specimens of suitable size.
-
Embed the specimens in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Mechanically polish the exposed surface with a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., from 200 to 1200 grit).
-
Rinse the polished specimens with deionized water and then ethanol.
-
Dry the specimens in a stream of warm air.
Protocol for Potentiodynamic Polarization:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (either blank 3.5% NaCl or with a specific VBB concentration).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Set the potentiodynamic polarization scan parameters on the potentiostat software. A typical range is from -250 mV to +250 mV versus the OCP.
-
Set the scan rate to a slow value, typically 0.166 mV/s to 1 mV/s, to ensure quasi-steady-state conditions.[4]
-
Initiate the polarization scan and record the resulting current density as a function of the applied potential.
-
Determine the corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in the presence of the inhibitor.
Protocol for Electrochemical Impedance Spectroscopy (EIS):
-
Assemble the electrochemical cell and allow the OCP to stabilize as described for the potentiodynamic polarization measurement.
-
Set the EIS parameters on the potentiostat software.
-
Apply a small amplitude AC voltage signal, typically 5-10 mV (rms), around the OCP.
-
Scan a wide frequency range, for example, from 100 kHz down to 10 mHz.[5]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the polarization resistance (R_p). The Randles circuit is a common starting point.[6]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_p_inh - R_p_blank) / R_p_inh] * 100 where R_p_blank is the polarization resistance in the absence of the inhibitor and R_p_inh is the polarization resistance in the presence of the inhibitor.
Surface Analysis Techniques
Objective: To visualize the surface morphology and confirm the adsorption of this compound on the copper alloy surface.
Protocol for Scanning Electron Microscopy (SEM):
-
Sample Preparation:
-
Immerse the polished copper alloy specimens in the blank 3.5% NaCl solution and in the solution containing the desired concentration of VBB for a specified period (e.g., 24 hours).
-
Gently remove the specimens from the solutions.
-
Rinse the specimens carefully with deionized water to remove any loosely adhering salt deposits, being cautious not to disturb the inhibitor film.[7]
-
Dry the specimens thoroughly, for instance, by using a stream of nitrogen gas or in a desiccator.[8]
-
Mount the dried specimens onto SEM stubs using conductive carbon tape.[8]
-
-
SEM Imaging:
-
If the sample is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
Insert the prepared stub into the SEM chamber.
-
Acquire secondary electron images of the surface at various magnifications to observe the surface morphology. Compare the surface of the specimen exposed to the inhibitor with the one exposed to the blank solution to identify differences in corrosion patterns and the presence of a protective film.
-
Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:
-
Sample Preparation:
-
Immerse a polished copper alloy specimen in a solution of this compound for a sufficient time to allow for film formation.
-
Gently remove the specimen and rinse it with a suitable solvent (e.g., deionized water or ethanol) to remove excess, unadsorbed inhibitor.
-
Dry the specimen carefully.
-
-
ATR-FTIR Analysis:
-
Press the surface of the prepared specimen firmly against the ATR crystal (e.g., diamond or germanium).
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[9]
-
Compare the spectrum obtained from the inhibitor-treated surface with the spectrum of pure this compound to identify characteristic peaks and confirm the presence of the inhibitor on the surface. Shifts in peak positions can provide insights into the nature of the interaction between the inhibitor and the metal surface.
-
Visualization of Mechanisms and Workflows
Corrosion Inhibition Mechanism
The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound on a copper alloy surface. VBB acts as a mixed-type inhibitor, adsorbing onto the surface to block both anodic (metal dissolution) and cathodic (oxygen reduction) reaction sites. The adsorption is believed to be a combination of physisorption and chemisorption, involving the nitrogen and oxygen atoms of the VBB molecule.
Caption: Mechanism of corrosion inhibition by this compound on a copper alloy surface.
Experimental Workflow for Inhibitor Evaluation
The logical flow for evaluating the effectiveness of this compound as a corrosion inhibitor is depicted in the following workflow diagram.
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Quantum Chemical Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the inhibitor-metal interaction. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and Mulliken charge distribution are calculated to understand the adsorption mechanism.[10][11]
-
E_HOMO: A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting stronger adsorption.
-
E_LUMO: A lower E_LUMO value implies a higher affinity for accepting electrons from the metal surface.
-
ΔE: A smaller energy gap suggests higher reactivity of the inhibitor molecule, which can lead to stronger adsorption.
-
Mulliken Charges: The distribution of charges on the atoms of the inhibitor molecule helps to identify the active centers responsible for the interaction with the metal surface. Nitrogen and oxygen atoms in the this compound molecule are expected to be key sites for adsorption due to their high electron density.
While specific quantum chemical parameters for this compound are not detailed in the readily available literature, studies on similar aromatic amines and heterocyclic compounds can provide a basis for understanding its adsorption behavior. The presence of the methoxy group (-OCH₃) and the amino group (-NH₂) in the 4-Amino-4'-methoxydiphenylamine structure, the base of VBB, are electron-donating groups that are expected to enhance the electron density on the molecule, facilitating its adsorption on the copper surface.[12]
References
- 1. The effect of this compound on brass corrosion in NaCl solution - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Protection Role of Cysteine for Cu-5Zn-5Al-1Sn Alloy Corrosion in 3.5 wt.% NaCl Solution [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. irjweb.com [irjweb.com]
- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 12. thaiscience.info [thaiscience.info]
Application Notes and Protocols for Spectrophotometric Assays using Variamine Blue B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variamine Blue B, also known as 4-Amino-4'-methoxydiphenylamine hydrochloride, is a versatile chromogenic reagent employed in analytical chemistry, particularly for spectrophotometric analysis.[1][2] Its utility stems from its function as a redox indicator; in its reduced form, this compound is colorless, but upon oxidation, it transforms into a stable, intensely colored violet species.[3] This colored product exhibits a characteristic maximum absorbance (λmax) around 556 nm, allowing for the sensitive quantification of a variety of analytes.[3][4]
The fundamental principle of assays involving this compound is an oxidation-reduction reaction.[4] Typically, the analyte of interest either directly oxidizes this compound or participates in a preceding reaction that liberates an oxidizing agent, such as iodine. The intensity of the resulting violet color is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis by spectrophotometry.[4]
These application notes provide detailed protocols for the spectrophotometric determination of two distinct classes of analytes: the heavy metal hexavalent chromium (Cr(VI)) and a group of β-lactam antibiotics, the cephalosporins.
Chemical Reaction Pathway
The general reaction mechanism for the indirect spectrophotometric determination of an analyte using this compound is depicted below. The analyte first reacts with an excess of iodide ions (I⁻) in an acidic medium to liberate iodine (I₂). The liberated iodine then oxidizes the colorless this compound to its violet-colored radical cation.
Caption: Redox reaction pathway in this compound-based spectrophotometry.
Quantitative Data Summary
The following tables summarize the key performance characteristics for the spectrophotometric determination of Hexavalent Chromium and various Cephalosporin antibiotics using this compound.
Table 1: Quantitative Parameters for the Determination of Hexavalent Chromium (Cr(VI))
| Parameter | Value | Reference |
| λmax | 556 nm | [4] |
| Beer's Law Range | 2 - 12 µg/mL | [4] |
| Molar Absorptivity | 0.911 x 10⁴ L mol⁻¹ cm⁻¹ | [4] |
| Sandell's Sensitivity | 1.14 x 10⁻² µg cm⁻² | [4] |
| Limit of Detection (LOD) | 0.02 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.07 µg/mL | [4] |
Table 2: Quantitative Parameters for the Determination of Cephalosporin Antibiotics
| Analyte | λmax | Beer's Law Range | Reference |
| Cefotaxime | 556 nm | 0.5 - 5.8 µg/mL | [4][5] |
| Ceftriaxone | 556 nm | 0.2 - 7.0 µg/mL | [4][5] |
| Cefadroxil | 556 nm | 0.2 - 5.0 µg/mL | [4][5] |
| Cephalexin | 556 nm | 0.5 - 8.5 µg/mL | [4][5] |
Experimental Protocols
A generalized experimental workflow for spectrophotometric analysis using this compound is outlined below.
References
Application Notes and Protocols for Flow Injection Analysis (FIA) using Variamine Blue B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow Injection Analysis (FIA) is a versatile and automated analytical technique that offers high sample throughput, reproducibility, and minimal reagent consumption. This document provides detailed application notes and protocols for the utilization of Variamine Blue B as a chromogenic reagent in FIA systems. This compound (4-Amino-4'-methoxydiphenylamine) is a redox indicator that undergoes a distinct color change upon oxidation, forming a stable and intensely colored species.[1] This property makes it a valuable reagent for the spectrophotometric determination of a variety of analytes that can directly or indirectly participate in an oxidation-reduction reaction.
The primary application detailed in this document is the determination of Selenium(IV). The method is based on the oxidation of this compound by iodine, which is liberated from the reaction between Selenium(IV) and potassium iodide in an acidic medium. The resulting violet-colored product is measured spectrophotometrically, with the absorbance being directly proportional to the Selenium(IV) concentration.
Principle of the Method
The analytical methodology is based on the redox reaction of this compound. In its reduced form, this compound is colorless.[1] When reacted with an oxidizing agent, it is converted to a violet or deep violet-blue quinonediimine species, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically between 550 nm and 556 nm.[1]
The general signaling pathway can be represented as follows:
Application: Determination of Selenium(IV)
This protocol outlines the determination of Selenium(IV) in aqueous samples using a Flow Injection Analysis system with this compound.
Experimental Protocol
1. Reagent Preparation:
-
Carrier Stream (Acidic Medium): Prepare a solution of sulfuric acid (H₂SO₄) by diluting concentrated H₂SO₄ in deionized water. The final concentration should be optimized, but a starting concentration of 0.1 M is recommended.
-
Potassium Iodide (KI) Solution: Dissolve an appropriate amount of potassium iodide in deionized water to prepare the desired concentration. A starting concentration of 2% (w/v) is suggested.
-
This compound Reagent: Prepare a stock solution of this compound by dissolving the hydrochloride salt in deionized water. A common concentration is 0.05% (w/v). This solution should be stored in a dark bottle and prepared fresh daily.
-
Standard Selenium(IV) Solutions: Prepare a stock solution of 1000 mg/L Selenium(IV) by dissolving an appropriate amount of sodium selenite (Na₂SeO₃) in deionized water. Working standards of lower concentrations can be prepared by serial dilution of the stock solution.
2. FIA System Setup:
A two-channel FIA manifold is proposed for this application.
-
Channel 1 (Carrier and Sample): The carrier stream (acidic medium) is pumped continuously through the system. The aqueous sample containing Selenium(IV) is injected into this stream.
-
Channel 2 (Reagents): The potassium iodide and this compound solutions are pumped and merged with the carrier stream.
-
Reaction Coil: A reaction coil of sufficient length is used to ensure complete reaction and color development.
-
Detector: A spectrophotometer equipped with a flow-through cell is used to measure the absorbance of the colored product at the wavelength of maximum absorbance (approximately 546 nm for the selenium determination).[1]
References
Troubleshooting & Optimization
troubleshooting endpoint detection in Variamine Blue B titration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Variamine Blue B in titration experiments.
Troubleshooting Guide
This guide addresses common issues encountered during endpoint detection in this compound titrations.
Issue 1: Indistinct or Fading Endpoint
-
Question: Why is the blue-violet endpoint of my this compound titration not sharp or fading quickly?
-
Answer: An indistinct or fading endpoint can be attributed to several factors:
-
Slow Reaction Kinetics: The redox reaction between the titrant and the analyte may be slow near the equivalence point, leading to a gradual color change. Gentle heating of the analyte solution (40-50°C) can sometimes improve reaction rates.[1]
-
Indicator Concentration: An incorrect concentration of the this compound indicator can affect the sharpness of the endpoint. It is recommended to use a 1% aqueous solution and add it dropwise.[2]
-
pH of the Solution: The redox potential of this compound is pH-dependent. Ensure the pH of the reaction mixture is within the optimal range for the specific titration being performed. For some applications, a pH of 2.5 ± 0.2 is recommended.[1]
-
Air Oxidation: The reduced form of this compound can be oxidized by atmospheric oxygen, causing the color to fade. This is more likely to occur in solutions with a low concentration of the oxidized form. Performing the titration in a timely manner after adding the indicator can minimize this effect.
-
Issue 2: Premature or Delayed Endpoint Color Change
-
Question: What would cause the blue-violet color to appear too early or too late in the titration?
-
Answer: A premature or delayed endpoint suggests an interference or an issue with the concentration of reactants.
-
Presence of Interfering Substances: Other oxidizing or reducing agents in the sample can react with the titrant or the indicator, leading to an inaccurate endpoint. Refer to the table below for common interfering ions.
-
Incorrect Titrant Concentration: If the concentration of the titrant is higher than expected, the endpoint will be reached prematurely. Conversely, a lower-than-expected titrant concentration will delay the endpoint. Ensure the titrant is properly standardized.
-
Improper Sample Preparation: Incomplete dissolution of the sample or the presence of particulate matter can interfere with the reaction and the visualization of the endpoint.
-
Issue 3: Unexpected Initial Color of the Solution
-
Question: Why does my analyte solution turn a faint color immediately after adding this compound, before starting the titration?
-
Answer: An initial color change upon adding the indicator can be due to:
-
Oxidizing Impurities in the Analyte Solution: The presence of trace oxidizing agents in the sample or reagents can cause a partial oxidation of the this compound indicator.
-
Degradation of the Indicator Solution: Over time, the this compound indicator solution may degrade, leading to the presence of oxidized species. It is recommended to use a freshly prepared indicator solution for best results.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare the this compound indicator solution?
A1: To prepare a 1% (w/v) indicator solution, dissolve 1 gram of this compound in 100 mL of deionized water.[2] Store the solution in a dark, cool place. For optimal performance, it is advisable to prepare the solution fresh.
Q2: What is the mechanism of the color change for this compound?
A2: this compound is a redox indicator. In its reduced form, it is colorless. Upon oxidation, it loses electrons and is converted to a blue-violet colored species.[3] This distinct color change is what allows for the determination of the titration endpoint.
Q3: What types of titrations is this compound suitable for?
A3: this compound is commonly used as a redox indicator in titrations involving the determination of metal ions such as iron(III) and chromium(VI).[3] It is often used in complexometric titrations with EDTA.[2]
Q4: How should I store the this compound reagent and its solution?
A4: The solid this compound reagent should be stored at 2-8°C, protected from light.[1] The prepared 1% aqueous solution should also be stored in a dark bottle and refrigerated to prolong its shelf life. However, for best results, fresh preparation is recommended.
Quantitative Data: Interfering Ions
The presence of other ions in the sample solution can interfere with the accurate detection of the endpoint. The following table summarizes the tolerance limits for some common ions in a specific method for chromium(VI) determination using this compound, which can serve as a general guideline.
| Ion | Tolerance Limit (ppm) |
| Na⁺ | 1000 |
| K⁺ | 1000 |
| Ca²⁺ | 800 |
| Mg²⁺ | 800 |
| Al³⁺ | 600 |
| Fe³⁺ | 5 |
| Mn²⁺ | 10 |
| Cu²⁺ | 10 |
| Cl⁻ | 1000 |
| SO₄²⁻ | 1000 |
| NO₃⁻ | 1000 |
Note: This data is indicative and may vary depending on the specific titration conditions and the concentration of the analyte.
Experimental Protocols
Protocol: Determination of Iron(III) with EDTA using this compound
This protocol describes the indirect titration of iron(III) with EDTA using this compound as the indicator.
1. Reagents and Solutions:
- EDTA Solution (0.01 M): Prepare by dissolving the appropriate amount of disodium EDTA in deionized water. Standardize against a primary standard.
- Zinc Sulfate Solution (0.01 M): Prepare by dissolving the appropriate amount of zinc sulfate in deionized water. Standardize against the EDTA solution.
- This compound Indicator (1% w/v): Dissolve 1 g of this compound in 100 mL of deionized water.
- Buffer Solution (pH ~5-6): Prepare an acetic acid-sodium acetate buffer.
- Iron(III) Sample Solution: A solution containing an unknown concentration of Fe³⁺.
2. Procedure:
- Pipette a known volume of the iron(III) sample solution into an Erlenmeyer flask.
- Add a known excess of the standardized 0.01 M EDTA solution.
- Add the buffer solution to adjust the pH to approximately 5-6.
- Gently heat the solution to about 40-50°C.
- Add 2-3 drops of the this compound indicator solution. The solution should be colorless.
- Titrate the excess EDTA with the standardized 0.01 M zinc sulfate solution until the first appearance of a persistent blue-violet color.
- Record the volume of the zinc sulfate solution used.
- Calculate the amount of EDTA that reacted with the iron(III) and subsequently the concentration of iron(III) in the sample.
Visualizations
Caption: Experimental workflow for a typical titration using this compound indicator.
Caption: Redox mechanism of this compound indicator showing the color change upon oxidation and reduction.
Caption: A logical troubleshooting guide for common endpoint detection issues in this compound titration.
References
interference of ferric ions in Variamine Blue B chromium test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectrophotometric determination of hexavalent chromium (Cr(VI)) using Variamine Blue B, with a specific focus on the interference caused by ferric ions (Fe(III)).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound test for chromium (VI)?
The determination of Cr(VI) using this compound is an indirect spectrophotometric method. The process involves the reaction of Cr(VI) with potassium iodide (KI) in an acidic medium, which liberates iodine (I₂). This liberated iodine then oxidizes the this compound reagent, producing a stable, violet-colored species. The intensity of this color, measured at its maximum absorbance wavelength of 556 nm, is directly proportional to the concentration of Cr(VI) in the sample.[1][2][3][4]
Q2: My results for Cr(VI) are unexpectedly high. What could be the cause?
Unexpectedly high Cr(VI) readings can be attributed to several factors, with the most common being the presence of interfering ions in the sample matrix. Ferric ions (Fe(III)) are a significant source of interference in this assay.[2] Like Cr(VI), Fe(III) can also oxidize iodide to iodine, leading to an overestimation of the Cr(VI) concentration. It is crucial to assess your sample for the presence of such interfering ions.
Q3: How can I mitigate the interference from ferric ions (Fe(III))?
The most effective method to counteract interference from ferric ions is the use of a masking agent. Orthophosphoric acid (H₃PO₄) is commonly added to the reaction mixture.[2] It forms a stable, colorless complex with Fe(III) ions, preventing them from reacting with iodide and thereby eliminating their interference with the Cr(VI) determination.[5]
Q4: What is the optimal pH for the this compound chromium test?
The reaction requires an acidic medium for the liberation of iodine by Cr(VI). The protocol typically involves the addition of an acid, such as sulfuric acid, to achieve the optimal pH for the reaction to proceed efficiently.[2][3][4]
Q5: Is the colored complex formed with this compound stable?
Yes, one of the advantages of the this compound method is the high stability of the colored species formed.[2] This provides a wider time window for accurate spectrophotometric measurements compared to some other chromogenic reagents.
Troubleshooting Guide: Ferric Ion Interference
This guide will help you identify and resolve issues related to ferric ion interference in your this compound chromium assay.
Problem: Inaccurate and elevated Cr(VI) concentration readings.
Visualizing the Problem:
References
- 1. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 2. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. inorganic chemistry - Why does phosphoric acid mask the colour of iron(III) complex in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
how to remove chloride ion interference with Variamine Blue B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments involving Variamine Blue B, with a specific focus on mitigating chloride ion interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in our assays?
A1: this compound is a redox indicator used in various analytical applications, including spectrophotometric and titrimetric methods. In its reduced form, it is colorless, but upon oxidation, it develops a distinct blue-violet color, with a maximum absorption typically around 556 nm.[1] This color change allows for the quantification of various oxidizing agents or analytes that can participate in a redox reaction.
Q2: How do chloride ions interfere with this compound assays?
A2: While direct mechanistic studies on chloride interference with this compound are not extensively documented in readily available literature, high concentrations of chloride ions can interfere with redox-based colorimetric assays. In one spectrophotometric method utilizing this compound, a tolerance limit for chloride ions has been established at 750 mg/L.[1][2] Above this concentration, interference may occur, potentially leading to inaccurate results. The interference may arise from the reaction of chloride ions with reagents in the assay or by affecting the redox potential of the system being measured.
Q3: Is there a simple way to avoid chloride ion interference from the start?
A3: Yes, a primary strategy is to prevent the introduction of high concentrations of chloride ions. Consider using the sulfate salt of this compound instead of the more common hydrochloride salt. Additionally, if acidic conditions are required for your assay, using sulfuric acid (H₂SO₄) is preferable to hydrochloric acid (HCl).[1] This approach can be particularly advantageous in analytical contexts where chloride ions are known to be a potential interferent.[1]
Troubleshooting Guide: Removing Chloride Ion Interference
High concentrations of chloride ions (>750 mg/L) can be a significant source of interference in assays utilizing this compound. Below are several methods to mitigate or remove this interference. It is crucial to validate any sample pretreatment method to ensure it does not affect the analyte of interest or the performance of the this compound indicator.
Method 1: Sample Dilution
This is the simplest method and should be considered first if the analyte concentration is sufficiently high.
-
Experimental Protocol:
-
Determine the approximate chloride concentration in your sample.
-
If the chloride concentration exceeds 750 mg/L, dilute the sample with deionized water until the chloride concentration is below this threshold.
-
Analyze the diluted sample using your standard this compound protocol.
-
Multiply the final result by the dilution factor to obtain the concentration in the original sample.
-
-
Considerations:
-
Ensure that after dilution, the analyte concentration remains within the linear range of your assay.
-
This method may not be suitable for samples with low analyte concentrations.
-
Method 2: Precipitation with Silver Nitrate
This method removes chloride ions by precipitating them as insoluble silver chloride (AgCl).
-
Experimental Protocol:
-
To an aliquot of your sample, slowly add a solution of silver nitrate (AgNO₃) of a known concentration.
-
Continue adding AgNO₃ until no more white precipitate (AgCl) is formed.
-
Centrifuge or filter the sample to remove the AgCl precipitate.
-
The resulting supernatant is now chloride-free and can be used in your this compound assay.
-
It is advisable to adjust the pH of the supernatant to match your assay conditions before proceeding.
-
-
Considerations:
-
Excess silver ions (Ag⁺) in the supernatant could potentially interfere with the this compound redox reaction. A control experiment with a known standard and excess silver nitrate should be performed to assess this potential interference.
-
Nitrate ions (NO₃⁻) are also introduced into the sample. While generally less reactive, their potential interference should also be checked with a control experiment.
-
Method 3: Masking with Mercury(II) Sulfate
This method involves the formation of a stable, soluble complex between chloride ions and mercury(II) ions, effectively preventing the chloride from interfering.
-
Experimental Protocol:
-
To your sample, add solid mercury(II) sulfate (HgSO₄) or a solution thereof. A common recommendation in other analytical methods is to maintain a weight ratio of HgSO₄ to Cl⁻ of at least 10:1.
-
Gently agitate the sample to ensure complete dissolution of the HgSO₄ and complexation with the chloride ions.
-
Proceed with your this compound assay.
-
-
Considerations:
-
Safety: Mercury compounds are highly toxic and require careful handling and disposal according to institutional and regulatory guidelines.
-
Potential for Interference: Mercury ions (Hg²⁺) may interfere with the primary reaction or the this compound indicator. It is essential to run a control experiment with a standard of your analyte in a chloride-free matrix to which you have added the same amount of HgSO₄ to check for any such interference.
-
Method 4: Ion Exchange Chromatography
Anion exchange resins can be used to selectively remove chloride ions from a sample.
-
Experimental Protocol:
-
Select a strong anion exchange (SAX) resin.
-
Prepare a column with the SAX resin according to the manufacturer's instructions.
-
Pass your sample through the column. The chloride ions will be retained by the resin, while your analyte of interest (if it is not anionic) will pass through.
-
Collect the eluate, which is now depleted of chloride, and use it for your this compound analysis.
-
-
Considerations:
-
This method is suitable if your analyte of interest is cationic or neutral. If your analyte is anionic, it may also be retained by the resin.
-
The pH of the sample may need to be adjusted for optimal performance of the ion exchange resin.
-
Method validation is crucial to ensure that the analyte is not retained by the column and that no interfering substances are leached from the resin.
-
Quantitative Data Summary
| Method | Principle | Recommended For | Key Considerations |
| Sample Dilution | Reduction of chloride concentration to below the interference threshold. | Samples with high analyte concentrations. | Analyte concentration must remain in the linear range of the assay after dilution. |
| Precipitation | Removal of chloride as insoluble silver chloride (AgCl). | Samples with moderate to high chloride concentrations where dilution is not feasible. | Potential interference from excess silver ions. Requires separation of the precipitate. |
| Masking | Formation of a stable, soluble complex with mercury(II) ions. | Samples where physical removal of chloride is difficult. | High toxicity of mercury reagents. Potential for mercury ions to interfere with the assay. |
| Ion Exchange | Selective removal of chloride ions using an anion exchange resin. | Samples where the analyte is cationic or neutral. | Potential for the analyte to be retained by the resin. Requires method development and validation. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for addressing chloride ion interference in this compound assays.
Caption: A decision-making workflow for addressing chloride interference.
Signaling Pathway of this compound as a Redox Indicator
The following diagram illustrates the basic principle of this compound's function as a redox indicator.
Caption: The reversible redox reaction of this compound.
References
Technical Support Center: Improving the Stability of Variamine Blue B Analytical Solutions
Welcome to the technical support center for Variamine Blue B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, use, and stabilization of this compound analytical solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the use of this compound analytical solutions.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared this compound solution is already colored. Is this normal?
A1: No, a freshly prepared solution of the reduced form of this compound (N-(4-methoxyphenyl)-1,4-phenylenediamine hydrochloride) should be colorless or very pale yellow. A blue or violet color indicates that the compound has already oxidized. This can be caused by exposure to oxidizing agents, light, or high pH during preparation.
Q2: The color of my this compound solution fades quickly after development in my assay. What could be the cause?
A2: The stability of the oxidized, colored form of this compound is pH-dependent. In some spectrophotometric methods, the colored species is stable above pH 5, but color development is hindered below pH 3[1]. Ensure that the final pH of your solution is within the optimal range for color stability as specified in your protocol. Additionally, continued exposure to strong light can accelerate the degradation of the colored complex.
Q3: I am seeing inconsistent results in my titrations using this compound as an indicator. What are the potential sources of error?
A3: Inconsistent titration results can stem from several factors:
-
Indicator Instability: If the indicator solution has degraded, the endpoint color change may be weak or inconsistent. Prepare fresh indicator solution regularly.
-
Incorrect pH: The redox potential of this compound is pH-dependent. Ensure the pH of the titration medium is appropriate for the specific reaction.
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Slow Endpoint: For some reverse titrations, it may be necessary to add the indicator towards the end of the titration and wait for 30-40 seconds for the color to stabilize at the endpoint.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution appears colored immediately after preparation. | 1. Oxidation due to dissolved oxygen in the solvent. 2. Exposure to light during preparation. 3. Contaminated glassware or solvent. | 1. Use deaerated water (e.g., by boiling and cooling under an inert gas). 2. Prepare the solution in a low-light environment or use amber glassware. 3. Ensure all glassware is scrupulously clean and use high-purity solvents. |
| Inconsistent color development in spectrophotometric assays. | 1. Fluctuation in final solution pH. 2. Temperature variations between samples. 3. Degradation of the stock solution. | 1. Use a suitable buffer to maintain a constant pH. 2. Ensure all solutions are at a constant temperature before measurement. 3. Prepare fresh stock solution daily or as needed. Protect from light and store at 2-8°C. |
| Precipitate forms in the this compound solution. | 1. Low solubility in the chosen solvent. 2. Contamination of the solution. | 1. For a 0.05% solution, dissolving in a small amount of absolute alcohol before diluting with water can improve solubility. 2. Filter the solution through a 0.45 µm filter. |
Factors Affecting Stability and Degradation Pathways
The stability of this compound is influenced by several environmental factors. Understanding these can help in minimizing degradation and ensuring reliable analytical performance.
-
Oxidation: The primary degradation pathway for the reduced form of this compound is oxidation, which leads to the formation of a colored meriquinone[1]. This can be initiated by dissolved oxygen, oxidizing agents, or exposure to light.
-
pH: The stability of both the reduced and oxidized forms of this compound is pH-dependent. The oxidized form is generally more stable in slightly acidic to neutral conditions.
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Light: Exposure to UV and visible light can promote the oxidation of this compound. Solutions should be stored in light-resistant containers.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. It is recommended to store stock solutions in a refrigerator (2-8°C).
Logical Relationship for this compound Degradation
Caption: Factors leading to the degradation of this compound.
Experimental Protocols
Protocol 1: Preparation of a 0.05% (w/v) this compound Solution for Spectrophotometry
This protocol is adapted from a method for the determination of hexavalent chromium[2].
Materials:
-
This compound hydrochloride
-
Absolute ethanol
-
Double distilled water
-
100 mL volumetric flask (amber)
-
Analytical balance
Procedure:
-
Accurately weigh 0.05 g of this compound hydrochloride.
-
Transfer the solid to a 100 mL amber volumetric flask.
-
Add 25 mL of absolute ethanol to dissolve the solid.
-
Dilute to the 100 mL mark with double distilled water.
-
Mix the solution thoroughly.
-
Store the solution in a refrigerator at 2-8°C and protect from light. It is recommended to prepare this solution fresh for best results.
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for spectrophotometric analysis using this compound.
Protocol 2: Preparation of a 1% (w/v) this compound Indicator Solution for Titration
This protocol is for the preparation of a general-purpose redox indicator solution.
Materials:
-
This compound hydrochloride
-
Distilled water
-
100 mL volumetric flask (amber)
-
Analytical balance
Procedure:
-
Accurately weigh 1.0 g of this compound hydrochloride.
-
Transfer the solid to a 100 mL amber volumetric flask.
-
Add a small amount of distilled water to dissolve the solid.
-
Dilute to the 100 mL mark with distilled water.
-
Mix the solution thoroughly.
-
Store in a cool, dark place. This solution should be prepared fresh regularly, as its stability can be limited.
Data on this compound Stability
While specific kinetic data for the degradation of this compound solutions is not extensively published, the following table summarizes the key factors influencing its stability and recommended practices to mitigate degradation.
| Parameter | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates degradation. | Store stock solutions at 2-8°C. |
| Light | Exposure to light, especially UV, promotes oxidation. | Store solutions in amber bottles or protect from light. |
| pH | The stability of the oxidized colored form is pH-dependent. | Maintain pH in the optimal range for the specific application (typically >5 for the colored form)[1]. |
| Oxygen | Dissolved oxygen can oxidize the reduced form. | For applications requiring high stability, use deaerated solvents. |
| Additives | Sulfites have been shown to stabilize similar p-phenylenediamine compounds. | Consider the addition of a small amount of sodium sulfite or metabisulfite to the solution, though this should be validated for your specific application. |
By adhering to these guidelines, researchers can significantly improve the stability and reliability of their this compound analytical solutions, leading to more accurate and reproducible experimental outcomes.
References
Technical Support Center: Enhancing Spectrophotometric Methods with Variamine Blue B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Variamine Blue B to enhance the sensitivity of spectrophotometric methods. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the application of this compound in spectrophotometric assays.
| Question | Answer |
| Why is there no color development in my assay? | There are several potential reasons for a lack of color development. First, check the pH of your reaction mixture; color development can be hindered at a pH below 3.[1] The optimal pH is often analyte-dependent but is generally in the mildly acidic to neutral range.[1] Also, ensure that the oxidizing agent is present and active, as the color formation relies on the oxidation of this compound.[1] Finally, verify the concentration and purity of your this compound solution. |
| The color of my solution is fading quickly. What can I do? | The stability of the violet-colored oxidized species is crucial for accurate measurements.[1] While the color is generally stable, its longevity can be influenced by pH.[1] Ensure your measurements are taken within the recommended timeframe after color development as specified in your protocol. If fading persists, investigate potential degradation of the colored product due to interfering substances in your sample matrix. |
| My results are not reproducible. What are the likely causes? | Inconsistent results can stem from several factors. Pay close attention to pH control, as slight variations can affect the reaction rate and color stability.[1] Ensure accurate and consistent timing of reagent addition and absorbance measurement. Temperature fluctuations can also impact reaction kinetics, so maintaining a stable experimental temperature is recommended. Finally, ensure your spectrophotometer is properly calibrated and warmed up before use. |
| I am observing high background absorbance. How can I minimize this? | High background can be due to interfering ions in your sample.[2] For instance, ferric ions can interfere with the determination of hexavalent chromium.[1] The use of masking agents, such as orthophosphoric acid for ferric ions, can mitigate this issue.[3] Alternatively, sample dilution or extraction techniques may be necessary to remove interfering substances. Always run a reagent blank to zero the spectrophotometer and account for any absorbance from the reagents themselves.[2] |
| What is the optimal wavelength (λmax) for measuring the color change? | The oxidized form of this compound typically exhibits a maximum absorption (λmax) around 556 nm.[1][2][4] However, the exact wavelength can vary slightly depending on the specific analyte and reaction conditions. It is always best practice to perform a wavelength scan of the colored product to determine the precise λmax for your specific assay. |
Quantitative Data Summary
The following table summarizes the analytical parameters for the determination of various analytes using spectrophotometric methods with this compound. This allows for a quick comparison of the method's performance across different applications.
| Analyte | Method | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Cefotaxime | Indirect oxidation via iodine liberation | 556 | 0.5–5.8 | 1.07 x 10⁵ |
| Ceftriaxone | Indirect oxidation via iodine liberation | 556 | 0.2–7.0 | 1.02 x 10⁵ |
| Cefadroxil | Indirect oxidation via iodine liberation | 556 | 0.2–5.0 | 2.68 x 10⁴ |
| Cephalexin | Indirect oxidation via iodine liberation | 556 | 0.5–8.5 | 5.90 x 10⁴ |
| Arsenic(III) | Spectrophotometry | 556 | 0.2–14 | 1.43 × 10⁴ |
| Chromium(VI) | Spectrophotometry | 556 | 2–12 | 0.911 × 10⁴ |
| Mercury(II) | Spectrophotometry | 605 | 0.64–4.4 | 4 × 10⁴ |
Experimental Protocols
This section provides detailed methodologies for key experiments that utilize this compound for enhanced spectrophotometric sensitivity.
Protocol 1: Determination of Cephalosporins in Pharmaceutical Formulations
This method is based on the hydrolysis of the β-lactam ring of cephalosporins, followed by a reaction that liberates iodine, which in turn oxidizes this compound to a colored species.[5]
1. Reagents and Solutions:
-
Standard Cephalosporin Solutions (100 µg/mL): Accurately weigh and dissolve the standard cephalosporin (cefotaxime, ceftriaxone, cefadroxil, or cephalexin) in distilled water.
-
Sodium Hydroxide (0.1 mol/L): Dissolve 4.0 g of NaOH in 1 L of distilled water.
-
Potassium Iodate (0.1 mol/L): Dissolve 21.4 g of KIO₃ in 1 L of distilled water.
-
Hydrochloric Acid (1 mol/L): Dilute 83.3 mL of concentrated HCl to 1 L with distilled water.
-
This compound (0.05% w/v): Prepare a solution of this compound in water.
-
Sodium Acetate Solution: To adjust the pH.
2. Procedure:
-
Pipette aliquots of the standard or sample solutions containing the cephalosporin into a series of volumetric flasks.
-
Add 1.0 mL of 0.1 mol/L sodium hydroxide to each flask to hydrolyze the β-lactam ring.
-
Allow the mixture to cool to room temperature.
-
Add 1.5 mL of 0.1 mol/L potassium iodate and 2.0 mL of 1 mol/L hydrochloric acid.
-
Mix the contents of the flask.
-
Add a suitable volume of 0.05% this compound solution.
-
Adjust the pH to between 4.0 and 4.2 using a sodium acetate solution.[5]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting violet-colored solution at 556 nm against a reagent blank.[5]
3. Calibration Curve:
-
Prepare a series of standard solutions with known concentrations of the cephalosporin.
-
Follow the procedure described above to develop the color.
-
Plot a graph of absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Visualizations
The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for using this compound in spectrophotometric analysis.
Caption: General reaction mechanism of this compound.
Caption: Experimental workflow for spectrophotometric analysis.
References
- 1. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [Redox Indicator] [myskinrecipes.com]
- 4. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
common errors in preparing Variamine Blue B reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Variamine Blue B reagents.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation and use of this compound reagents.
| Question ID | Question | Answer |
| VBB-001 | Why is my this compound solution not turning blue/violet upon oxidation? | This is a common issue that can be attributed to several factors: * Incorrect pH: The stability of the colored oxidized species is pH-dependent. The color development is hindered below pH 3 and is stable above pH 5.[1] Ensure your reaction buffer is within the optimal pH range. * Reagent Degradation: this compound can degrade over time, especially if not stored correctly. It should be stored at 2-8°C and protected from light.[2] * Insufficient Oxidizing Agent: The characteristic blue-violet color appears upon oxidation.[1] Ensure that a sufficient concentration of the oxidizing agent is present in your assay. |
| VBB-002 | My this compound solution appears turbid. What should I do? | Turbidity can be caused by incomplete dissolution or the presence of impurities. * Incomplete Dissolution: this compound hydrochloride can be dissolved in water.[3] Gentle warming and stirring may aid dissolution. For some applications, dissolving in dilute hydrochloric acid (e.g., 1 M HCl) might be necessary.[4] * Purity: Ensure you are using a high-purity grade of this compound (typically ≥98%).[2][5][6] Impurities from the synthesis or degradation products can lead to insolubility.[1] |
| VBB-003 | The color of my oxidized this compound solution is fading quickly. Why is this happening? | The stability of the colored meriquinone species is crucial for reproducible results.[1] Fading can be caused by: * pH Fluctuation: As mentioned, the colored form is most stable at a pH above 5.[1] If the pH of your solution drops, the color may fade. * Presence of Reducing Agents: If your sample or reagents contain reducing agents, they will counteract the oxidation process, leading to a loss of color. |
| VBB-004 | Can I use a different salt of this compound for my experiment? | Yes, different salts are available and may be advantageous for specific applications. * This compound Hydrochloride: This is a common form used as a redox indicator.[1][6][7] * This compound Sulfate: This salt is particularly used for iron titration, as the sulfate ions may be less likely to interfere in certain analytical contexts compared to chloride ions.[1] * Variamine Blue RT Salt: This is a diazonium sulfate salt used in diagnostic assays and histology.[4] |
| VBB-005 | What is the optimal storage condition for this compound powder and its solution? | Proper storage is critical to maintain the reagent's integrity. * Powder: Store the solid reagent at 2-8°C and protected from light.[2] * Solution: While specific stability data for solutions is not readily available, it is best practice to prepare fresh solutions for optimal performance. If storage is necessary, it should be refrigerated and protected from light. |
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Purity | ≥ 98% | [2][5][6] |
| Storage Temperature (Solid) | 2-8°C, Protected from light | [2] |
| pH for Stable Color | > 5 | [1] |
| pH for Hindered Color Development | < 3 | [1] |
| Absorption Maximum (Oxidized Form) | 550 - 610 nm | [1] |
| Solubility | 1 M HCl: 10 mg/mL (for RT Salt) | [4] |
Experimental Protocols
Protocol for Preparation of this compound Reagent Solution (General Use)
-
Weighing: Accurately weigh the desired amount of high-purity this compound hydrochloride powder.
-
Dissolution: Dissolve the powder in deionized water. For a 0.1% (w/v) solution, dissolve 100 mg in 100 mL of water. If solubility is an issue, gentle warming or the use of a dilute acidic solution can be tested. For specific applications like complexometric titration, a suspension in water is prepared first.[3]
-
pH Adjustment: Check the pH of the solution. Depending on the specific application, the pH may need to be adjusted using a suitable buffer to ensure it is within the optimal range for color development (typically above pH 5).[1]
-
Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm filter.
-
Storage: Store the solution in a dark, airtight container at 2-8°C. For best results, prepare the solution fresh before use.
Visualizations
Caption: Troubleshooting workflow for common errors in preparing this compound reagents.
References
- 1. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 2. This compound [Redox Indicator] | 3566-44-7 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 3566-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. scbt.com [scbt.com]
minimizing background absorbance in Variamine Blue B spectrophotometry
Welcome to the technical support center for Variamine Blue B (VBB) spectrophotometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on minimizing background absorbance for accurate and reproducible results.
I. Troubleshooting Guide
High background absorbance can significantly impact the accuracy of spectrophotometric measurements. The following table outlines common causes and solutions to mitigate this issue in this compound assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Reagent Blank Absorbance | 1. Reagent Instability/Degradation: VBB solution can degrade over time, especially when exposed to light, high temperatures, or oxygen.[1][2] 2. Contaminated Reagents: Use of impure water or contaminated chemical stocks (e.g., potassium iodide, acids, buffers). 3. Incorrect Reagent Preparation: Inaccurate concentrations or improper order of addition can lead to side reactions. | 1. Prepare fresh VBB solution daily.[3] Store stock solutions and the VBB powder protected from light and at recommended temperatures (e.g., 2-8°C). 2. Use analytical reagent grade chemicals and doubly distilled or ultrapure water for all solutions.[3] 3. Follow the validated protocol precisely for reagent preparation and addition sequence.[3][4] |
| Drifting Baseline / Unstable Readings | 1. Instrument Warm-up: Spectrophotometer lamp and detector have not reached thermal equilibrium.[5] 2. Reaction Instability: The colored VBB species may be unstable under the current experimental conditions (e.g., incorrect pH). The oxidized violet-colored species is generally stable above pH 5 but color development can be hindered below pH 3.[6] 3. Temperature Fluctuations: Environmental temperature changes can affect reaction kinetics and instrument performance.[5][7] | 1. Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements.[5] 2. Ensure the final reaction mixture is buffered to the optimal pH for stable color development as specified in the protocol (e.g., using sodium acetate).[3] 3. Perform experiments in a temperature-controlled environment and ensure the spectrophotometer is on a stable bench away from drafts or vibrations.[5] |
| Inconsistent or Non-Reproducible Results | 1. Contaminated Glassware/Cuvettes: Residues on cuvettes or glassware can interfere with the measurement. 2. Inconsistent Technique: Variations in pipetting, mixing, or timing between measurements. 3. Cuvette Mismatch: Using different cuvettes for blank and sample measurements, or using scratched/dirty cuvettes.[5][8] | 1. Use scrupulously clean glassware. For cuvettes, handle only by the frosted sides, clean with a lint-free cloth, and ensure they are free of scratches.[5] 2. Standardize all steps of the procedure, including incubation times and mixing techniques. Use calibrated pipettes. 3. Use the same cuvette for both blank and sample readings, or use a matched pair of cuvettes.[5][8] Ensure the cuvette is placed in the holder in the same orientation for every reading.[5] |
| High Absorbance in Negative Controls | 1. Oxidizing Contaminants: Presence of trace oxidizing agents in the sample matrix or reagents that can oxidize VBB. 2. Sample Matrix Interference: Components in the sample itself (other than the analyte) may absorb light at the analytical wavelength (556 nm).[3][6] | 1. Run a "reagent blank" without any sample to isolate reagent-based absorbance. If high, remake solutions. 2. Prepare a "sample blank" containing the sample matrix but not the analyte or a key reaction component to measure matrix absorbance. Subtract this value from the sample readings. Consider sample preparation techniques like ultrafiltration to remove interfering components.[9] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of color formation in the this compound assay?
A1: this compound (N-(4-methoxyphenyl)-1,4-benzenediamine) is a redox indicator.[6] In its reduced form, it is colorless.[6] In many assays, an analyte of interest (like Cr(VI) or nitrate/nitrite after conversion) reacts with an intermediate reagent (e.g., potassium iodide in acidic medium) to liberate iodine.[3][4] This liberated iodine then oxidizes the colorless this compound, transforming it into a stable, violet-colored meriquinone species.[6] This colored product has a maximum absorbance (λmax) typically around 556 nm, which is measured spectrophotometrically.[3][6]
Q2: My reagent blank is consistently high. What is the most likely cause?
A2: The most common cause of a high reagent blank is the degradation of the this compound solution. The VBB reagent is sensitive to light, heat, and atmospheric oxygen, which can cause it to auto-oxidize, leading to color formation even in the absence of the analyte.[1][2] Always prepare the VBB working solution fresh for each experiment from a properly stored stock.[3] Another likely cause is contamination of the water or other reagents with trace oxidizing agents.
Q3: How does pH affect the this compound reaction and background absorbance?
A3: pH is a critical factor. The initial reaction to liberate an oxidizing agent (like iodine from iodide) often requires an acidic medium.[3] However, the stability of the final colored (oxidized) VBB species is pH-dependent. The violet color is reported to be stable above pH 5, but color development can be hindered at a pH below 3.[6] Therefore, many protocols include an initial acidic step followed by the addition of a buffer, such as sodium acetate, to raise the pH and stabilize the final color for accurate measurement.[3] Failure to control the pH can lead to either incomplete color development or fading of the color, both of which contribute to inaccurate readings and potentially high background if the blank and sample pH differ.
Q4: Can I use a background correction feature on my spectrophotometer?
A4: Yes, instrumental background correction can be a useful tool. If the high background is due to a constant, light-scattering interference from the sample matrix, a wavelength correction method can be applied. A common method is the three-point drop-line correction, where absorbance is measured at the analytical wavelength (e.g., 556 nm) and at two other wavelengths on either side where the analyte does not absorb.[10] The instrument then calculates and subtracts the sloping baseline. However, this method cannot correct for high background caused by chemical issues like reagent degradation. It is crucial to first address the chemical and procedural sources of background absorbance.
Q5: What type of cuvettes should I use for this assay?
A5: The this compound assay measures absorbance in the visible range (around 556 nm).[3][6] Therefore, standard disposable plastic (polystyrene or methacrylate) or glass cuvettes are suitable. There is no need for expensive quartz cuvettes, which are required for measurements in the UV range (typically below 340 nm).[5] The most important factors are to ensure the cuvettes are clean, unscratched, and consistently handled.[5][8]
III. Experimental Protocol: Preparation of Reagents and Measurement
This protocol is adapted from a standard method for determining an analyte that oxidizes iodide to iodine, which in turn reacts with this compound.[3][4]
Objective: To provide a standardized procedure for reagent preparation and spectrophotometric measurement to ensure low background absorbance.
1. Reagent Preparation (Analytical Grade Chemicals & Doubly Distilled Water Recommended)
-
Sulphuric Acid (2M): Carefully add 11.1 mL of concentrated H₂SO₄ (98%) to approximately 80 mL of distilled water in a flask, cool, and then dilute to a final volume of 100 mL.
-
Potassium Iodide (2% w/v): Dissolve 2.0 g of KI in 100 mL of distilled water. Store in a dark bottle and prepare fresh weekly.
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound hydrochloride in 25 mL of absolute ethanol, then dilute to 100 mL with distilled water.[3] This solution should be prepared fresh daily and protected from light.
-
Sodium Acetate Solution (2M): Dissolve 27.2 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in 100 mL of distilled water.
2. Measurement Procedure
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.[5] Set the wavelength to 556 nm.
-
Prepare Reagent Blank:
-
In a volumetric flask or test tube, add 1.0 mL of 2M Sulphuric Acid.
-
Add 1.0 mL of 2% Potassium Iodide solution. Mix gently.
-
Add 0.5 mL of the freshly prepared 0.05% this compound solution.
-
Add 2.0 mL of 2M Sodium Acetate solution to stabilize the color.[3]
-
Dilute to the final volume with distilled water and mix well.
-
-
Zero the Instrument: Transfer the reagent blank solution to a clean cuvette and use it to set the spectrophotometer absorbance to zero.
-
Prepare Samples/Standards:
-
To a separate flask/tube, add your sample or standard solution.
-
Add the reagents in the same order and volume as for the reagent blank (Step 2).
-
Dilute to the final volume with distilled water and mix well.
-
-
Measure Absorbance: Transfer the sample solution to a clean cuvette and measure the absorbance at 556 nm against the reagent blank.
IV. Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving high background absorbance issues during this compound spectrophotometry.
Caption: Troubleshooting workflow for high background absorbance.
References
- 1. allanchem.com [allanchem.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. hinotek.com [hinotek.com]
- 6. This compound | Corrosion Inhibitor & Redox Indicator [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. quora.com [quora.com]
- 9. interchim.fr [interchim.fr]
- 10. agilent.com [agilent.com]
Technical Support Center: The Effect of Temperature on Variamine Blue B Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of Variamine Blue B.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Reaction Rates at the Same Temperature | 1. Inaccurate temperature control. 2. Contamination of reagents or glassware. 3. Inconsistent mixing of reactants. 4. Pipetting errors leading to incorrect reactant concentrations. | 1. Ensure the water bath or heating block provides uniform and stable temperature. Use a calibrated thermometer to verify the temperature directly in the reaction vessel. 2. Use high-purity reagents and thoroughly clean all glassware with distilled or deionized water. 3. Standardize the mixing procedure, for example, by using a magnetic stirrer at a constant speed. 4. Calibrate pipettes regularly and use proper pipetting techniques. |
| No Observable Reaction or Very Slow Reaction | 1. Incorrect pH of the reaction mixture. 2. Low concentration of reactants. 3. Presence of an inhibitor. 4. The temperature is too low. | 1. This compound reactions are pH-dependent. Ensure the buffer system is appropriate and the pH is at the optimal level for the specific reaction being studied.[1] 2. Increase the concentration of one or both reactants to observe a measurable rate. 3. Check for potential inhibitors in the reagents or solvent. Purify reagents if necessary. 4. Increase the temperature in increments (e.g., 10°C) to see if the reaction rate increases.[2] |
| Reaction Proceeds Too Quickly to Measure Accurately | 1. The temperature is too high. 2. High concentration of reactants. | 1. Lower the reaction temperature. 2. Decrease the concentration of the reactants. Consider using a stopped-flow apparatus for very fast reactions.[3] |
| Color Change is Not Consistent with Expected Redox Reaction | 1. Presence of interfering substances that also undergo redox reactions. 2. Degradation of this compound. | 1. Analyze the sample for potential interfering substances. Use a more specific detection method if spectrophotometry is not suitable. 2. Store this compound solutions protected from light and heat to prevent degradation. Prepare fresh solutions for each experiment. |
| Non-linear Arrhenius Plot | 1. Change in reaction mechanism over the temperature range studied. 2. Experimental errors at certain temperatures. 3. Complex reaction with multiple temperature-dependent steps. | 1. Investigate the reaction at the temperature where the deviation occurs to identify any changes in the reaction pathway. 2. Repeat the measurements at the temperatures that deviate from linearity, ensuring accurate temperature control and measurement. 3. The Arrhenius equation applies to elementary reactions. For complex reactions, the apparent activation energy may be temperature-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind studying the effect of temperature on the reaction kinetics of this compound?
A1: The study is based on the principles of chemical kinetics, where the rate of a reaction is influenced by various factors, including temperature. For most chemical reactions, an increase in temperature leads to an increase in the reaction rate.[2] This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) of a reaction to the absolute temperature (T) and the activation energy (Ea).
Q2: How is the reaction rate of this compound typically measured?
A2: The reaction of this compound involves a distinct color change. The reduced form is colorless, while the oxidized form is a violet-colored species with an absorption maximum around 550-556 nm.[1][3] This color change allows the reaction rate to be monitored spectrophotometrically by measuring the change in absorbance of the oxidized form over time.
Q3: What is the Arrhenius equation and how is it used to analyze the temperature effect?
A3: The Arrhenius equation is:
k = A * e^(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to the frequency of collisions)
-
Ea is the activation energy
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By determining the rate constant (k) at different temperatures, a graphical analysis known as an Arrhenius plot (ln(k) vs. 1/T) can be used to determine the activation energy of the reaction.[2]
Q4: What is a typical experimental setup for this type of study?
A4: A typical setup involves a temperature-controlled spectrophotometer or a standard spectrophotometer with a temperature-controlled cuvette holder. A water bath or heating block is used to maintain the desired temperature of the reaction mixture. Reactant solutions are pre-equilibrated at the target temperature before being mixed in the cuvette to initiate the reaction.
Experimental Protocol: Determining the Activation Energy of a this compound Reaction
This protocol outlines a general procedure for studying the effect of temperature on the kinetics of the oxidation of this compound.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Prepare a stock solution of the oxidizing agent (e.g., persulfate, hydrogen peroxide) in the same buffer.
2. Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the λmax of the oxidized form of this compound (approximately 550 nm).
-
Use a temperature-controlled cuvette holder or a water bath to maintain the desired reaction temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
3. Kinetic Measurement Procedure:
-
Equilibrate both reactant solutions to the desired temperature.
-
In a cuvette, mix the this compound solution and the oxidizing agent solution to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at regular time intervals until the reaction is complete.
-
Repeat the experiment at each of the chosen temperatures.
4. Data Analysis:
-
For each temperature, plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Assuming pseudo-first-order kinetics with respect to this compound (if the oxidizing agent is in large excess), plot ln(Absorbance) versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) if the reaction order with respect to the oxidizing agent is known.
-
Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is in Kelvin).
-
Determine the activation energy (Ea) from the slope of the Arrhenius plot (Slope = -Ea/R).
Quantitative Data Summary
The following table presents hypothetical data for the effect of temperature on the rate constant of a this compound oxidation reaction to illustrate the data analysis process.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 0.120 | -2.120 |
| 35 | 308.15 | 0.003245 | 0.255 | -1.366 |
| 45 | 318.15 | 0.003143 | 0.510 | -0.673 |
| 55 | 328.15 | 0.003047 | 0.985 | -0.015 |
Visualizations
Caption: Experimental workflow for determining the activation energy of the this compound reaction.
Caption: Logical relationship between temperature and reaction rate constant as described by the Arrhenius equation.
References
Technical Support Center: Refining the Variamine Blue B Method for Trace Metal Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Variamine Blue B method for the spectrophotometric analysis of trace metals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound method for trace metal analysis?
A1: The this compound method is a spectrophotometric technique based on a redox reaction. This compound, in its reduced form, is colorless. In the presence of an oxidizing agent, it is oxidized to a stable, intensely colored violet species, which can be quantified using a spectrophotometer. The intensity of the violet color is directly proportional to the concentration of the analyte being measured. For trace metal analysis, the target metal ion typically acts as a catalyst or is used to liberate an oxidizing agent (like iodine from iodide) which then oxidizes the this compound.[1] The resulting oxidized form, a blue-violet meriquinone, exhibits a characteristic maximum absorbance (λmax) typically between 556 nm and 570 nm.
Q2: For which trace metals is the this compound method commonly used?
A2: The this compound method is versatile and has been adapted for the determination of various trace metals that can act as oxidizing agents or catalyze a redox reaction. It is particularly useful for the analysis of vanadium(V). Other applications include the determination of chromium(VI), arsenic, and selenium. While direct methods for gold and antimony using this compound are less commonly cited, the principle of the method allows for its adaptation for any metal that can be quantitatively converted into an oxidizing species.
Q3: What are the key advantages of using the this compound method?
A3: The primary advantages of the this compound method include:
-
Sensitivity: It is a sensitive method suitable for determining trace amounts of various analytes.
-
Simplicity: The procedure is relatively simple and utilizes common laboratory equipment.
-
Cost-effectiveness: Compared to more complex techniques like atomic absorption spectroscopy or ICP-MS, it is a more economical option.
Experimental Workflow and Reaction Pathway
The general experimental workflow and the core redox reaction of the this compound method are illustrated below.
Troubleshooting Guide
Q4: My calibration curve has a poor correlation coefficient (R² < 0.99). What are the possible causes?
A4: A poor correlation coefficient can stem from several issues:
-
Inaccurate Standard Preparation: Ensure that the stock and working standard solutions are prepared accurately. Use calibrated volumetric flasks and pipettes.
-
Instability of Reagents: this compound solutions can degrade over time. It is recommended to use freshly prepared solutions for optimal results.
-
Inconsistent Reaction Time: The color development in the reaction is time-dependent. Ensure that all standards and samples are incubated for the same amount of time before measurement.
-
Temperature Fluctuations: Significant variations in ambient temperature can affect the rate of the reaction. Perform all experiments at a stable room temperature.
-
Instrumental Drift: Allow the spectrophotometer to warm up for at least 30 minutes before taking any measurements to ensure a stable light source.
Q5: The color of my samples is fading quickly. How can I stabilize it?
A5: Color fading can be a sign of an unstable complex or decomposition of the oxidized this compound.
-
pH Control: The stability of the colored species is highly dependent on the pH of the solution. Ensure that the buffer system is effective and the final pH of the solution is within the optimal range for the specific metal analysis. For many applications, the colored species is stable above pH 5, but color development can be hindered below pH 3.
-
Presence of Reducing Agents: If the sample matrix contains reducing agents, they can react with the oxidized this compound, causing the color to fade. Sample pre-treatment to remove such interferences may be necessary.
-
Light Sensitivity: The colored complex may be sensitive to light. Store the solutions in the dark during the incubation period and measure the absorbance promptly after color development.
Q6: I am observing high background absorbance in my blank solution. What could be the reason?
A6: High background absorbance in the blank can be caused by:
-
Contaminated Reagents: One or more of the reagents (water, buffer, this compound solution) might be contaminated with an oxidizing agent. Prepare fresh reagents using high-purity water and chemicals.
-
Oxidation of this compound: The this compound solution may have been partially oxidized due to improper storage or exposure to air. Prepare a fresh solution and store it in a dark, airtight container.
-
Dirty Cuvettes: Ensure that the cuvettes are thoroughly cleaned and rinsed with deionized water before use. Any residue on the cuvette walls can scatter light and increase the absorbance reading.
Experimental Protocols
Protocol 1: Determination of Vanadium(V)
This protocol is based on the principle that Vanadium(V) in an acidic medium liberates iodine from potassium iodide, which then oxidizes this compound.
-
Reagents:
-
Standard Vanadium(V) solution (1000 µg/mL)
-
Potassium Iodide (KI) solution (2% w/v)
-
Hydrochloric Acid (HCl) solution (2 M)
-
This compound solution (0.1% w/v)
-
Sodium Acetate solution (1 M)
-
-
Procedure:
-
Pipette aliquots of standard or sample solutions containing 0.2-10 µg of Vanadium(V) into a series of 25 mL volumetric flasks.
-
Add 1 mL of 2% KI solution, followed by 1 mL of 2 M HCl.
-
Mix gently and allow the reaction to proceed for 1 minute for the liberation of iodine.
-
Add 0.5 mL of 0.1% this compound solution.
-
Add 2 mL of 1 M Sodium Acetate solution to adjust the pH.
-
Dilute to the mark with distilled water, mix well, and allow the color to develop for a fixed time.
-
Measure the absorbance at the λmax (around 570 nm) against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Quantitative Data: Interferences
The tolerance limits of various ions can affect the accuracy of the this compound method. The following table summarizes the effect of some common interfering ions in the determination of Vanadium(V).
| Ion | Tolerance Limit Ratio (Interfering Ion : Vanadium) |
| Fe³⁺ | 1:1 (can be masked with fluoride ions) |
| Cu²⁺ | 10:1 |
| Mo⁶⁺ | 20:1 |
| Cr⁶⁺ | 1:1 |
| NO₃⁻ | 1000:1 |
| SO₄²⁻ | 1000:1 |
| Cl⁻ | 1000:1 |
Note: The tolerance limit is defined as the concentration of the interfering ion that causes an error of not more than ±2% in the determination of the analyte.
Disclaimer: The experimental protocols and interference data provided are for guidance only. It is recommended to validate the method for your specific sample matrix and analytical conditions.
References
Validation & Comparative
A Comparative Guide to Spectrophotometric Methods for Hexavalent Chromium [Cr(VI)] Determination
The accurate quantification of hexavalent chromium [Cr(VI)], a toxic and carcinogenic substance, is crucial across various scientific disciplines, including environmental monitoring, industrial hygiene, and pharmaceutical analysis. This guide provides a detailed comparison of the validated Variamine Blue B method with the standard 1,5-diphenylcarbazide (DPC) method and an alternative N,N-diethyl-p-phenylenediamine (DPD) method for the spectrophotometric determination of Cr(VI). This document is intended for researchers, scientists, and drug development professionals seeking to select the most suitable analytical method for their specific needs, supported by experimental data and detailed protocols.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the key validation parameters for the this compound, 1,5-diphenylcarbazide (DPC), and N,N-diethyl-p-phenylenediamine (DPD) methods for Cr(VI) determination, allowing for an objective comparison.
| Parameter | This compound Method | 1,5-Diphenylcarbazide (DPC) Method | N,N-diethyl-p-phenylenediamine (DPD) Method |
| Principle | Indirect spectrophotometry | Direct spectrophotometry | Direct spectrophotometry |
| Wavelength (λmax) | 556 nm[1][2] | 540 nm | 551 nm[2] |
| Linearity Range | 2 - 12 µg/mL[2] | 0.1 - 0.9 ppm | 0.2 - 2 mg/L[2] |
| Molar Absorptivity | 0.911 x 10⁴ L mol⁻¹ cm⁻¹[2] | Not explicitly stated | 2.5449 x 10⁴ L mol⁻¹ cm⁻¹[2] |
| Limit of Detection (LOD) | 0.02 µg/mL[2] | Not explicitly stated | 0.26 µM |
| Limit of Quantification (LOQ) | 0.07 µg/mL[2] | Not explicitly stated | 0.85 µM |
| Precision (RSD%) | 1.6 - 2.5%[3] | <1% | Not explicitly stated |
| Accuracy (Recovery %) | Not explicitly stated | 85 - 115% | Not explicitly stated |
| Interferences | Less interference from other ions compared to DPC.[3] | Fe(III), V(V), Mo(VI), Hg(II) can interfere by forming colored complexes.[1] | Oxidizing agents like bromine, iodine, ozone, and chlorine dioxide can cause false positives.[4] |
Experimental Protocols
Detailed and accurate methodologies are fundamental to reproducible scientific research. The following sections provide comprehensive experimental protocols for the three discussed spectrophotometric methods for Cr(VI) determination.
This compound Method
This indirect spectrophotometric method is based on the oxidation of Variamine Blue by iodine, which is liberated from the reaction of Cr(VI) with potassium iodide in an acidic medium.
Reagents:
-
Standard Cr(VI) stock solution (1000 ppm): Dissolve 0.2829 g of K₂Cr₂O₇ in 100 mL of distilled water.
-
Potassium iodide (KI) solution (2% w/v).
-
Sulphuric acid (H₂SO₄) solution (2M).
-
This compound solution (0.05% w/v): Dissolve 0.05 g in 25 mL of absolute alcohol and dilute to 100 mL with double distilled water.
-
Sodium acetate solution (2M).
Procedure:
-
Take an aliquot of the sample solution containing Cr(VI) in a volumetric flask.
-
Add 1 mL of 2% potassium iodide solution and 1 mL of 2M sulphuric acid.
-
Gently shake the mixture until a yellow color (indicating liberated iodine) appears.
-
Add 0.5 mL of 0.05% this compound solution.
-
Add 2 mL of 2M sodium acetate solution and mix well.
-
Measure the absorbance of the resulting violet-colored species at 556 nm against a reagent blank.
-
Construct a calibration curve using standard Cr(VI) solutions to determine the concentration of the unknown sample.
1,5-Diphenylcarbazide (DPC) Method
This is the most commonly used standard method for Cr(VI) determination, relying on the direct reaction between Cr(VI) and DPC in an acidic solution to form a magenta-colored complex.
Reagents:
-
Standard Cr(VI) stock solution (1000 ppm): Dissolve 2.829 g of K₂Cr₂O₇ in 1 L of deionized water.
-
1,5-Diphenylcarbazide (DPC) solution (0.25% w/v): Dissolve 250 mg of DPC in 100 mL of acetone.
-
Sulphuric acid (H₂SO₄) solution (6N): Slowly add 167 mL of concentrated H₂SO₄ to 833 mL of deionized water.
Procedure:
-
Pipette a known volume of the sample into a volumetric flask.
-
Add 2 mL of 6N sulphuric acid and mix.
-
Add 1 mL of the DPC solution and mix.
-
Allow the color to develop for 5-10 minutes.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Measure the absorbance of the magenta-colored complex at 540 nm against a reagent blank.
-
Prepare a calibration curve from standard Cr(VI) solutions to quantify the sample concentration.
N,N-diethyl-p-phenylenediamine (DPD) Method
This method offers an alternative to the DPC method and is based on the oxidation of the colorless DPD reagent by Cr(VI) to form a red-colored radical cation.
Reagents:
-
Standard Cr(VI) stock solution (1000 ppm).
-
N,N-diethyl-p-phenylenediamine (DPD) solution.
-
Buffer solution (pH 4.39).
Procedure:
-
Take a known volume of the sample solution.
-
Add the appropriate buffer solution to adjust the pH to 4.39.[2]
-
Add the DPD reagent to the solution.
-
Allow the reaction to proceed for a set amount of time for color development.
-
Measure the absorbance of the red-colored DPD radical at 551 nm against a reagent blank.[2]
-
Use a calibration curve prepared from standard Cr(VI) solutions to determine the concentration in the sample.
Visualizing the Methodologies
To further elucidate the experimental workflows and chemical principles, the following diagrams are provided.
Caption: Experimental workflow for Cr(VI) determination using the this compound method.
Caption: Comparison of the chemical reaction principles for Cr(VI) determination methods.
References
- 1. Analysis of interferents by means a D-optimal screening design and calibration using partial least squares regression in the spectrophotometric determination of Cr(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. MyHach - Customer Service [support.hach.com]
- 4. The Spectrophotometric Determination of Chromium (vi) Using N, N-diethyl-p-phenylenediamine in Synthetically Prepared Wastewater, And Tap Water | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Variamine Blue B and Diphenylcarbazide for Spectrophotometric Determination of Hexavalent Chromium
A detailed guide for researchers and drug development professionals on the analytical performance and experimental protocols of two common chromogenic reagents for chromium (VI) analysis.
The accurate quantification of hexavalent chromium [Cr(VI)], a known carcinogen and environmental pollutant, is crucial in various scientific fields, including environmental monitoring, industrial hygiene, and pharmaceutical analysis. Spectrophotometry offers a cost-effective and accessible method for this purpose, relying on chromogenic reagents that form colored complexes with Cr(VI). Among the various reagents available, 1,5-diphenylcarbazide has long been the standard choice. However, Variamine Blue B has emerged as a viable alternative. This guide provides a comprehensive comparison of these two reagents, supported by experimental data, to assist researchers in selecting the optimal method for their specific analytical needs.
Performance Comparison at a Glance
A summary of the key analytical parameters for the determination of Cr(VI) using this compound and diphenylcarbazide is presented in the table below. The data highlights the distinct characteristics of each reagent, enabling an informed decision based on the required sensitivity, tolerance to interferences, and the specific matrix of the sample.
| Parameter | This compound | Diphenylcarbazide |
| Principle of Method | Indirect determination: Cr(VI) oxidizes iodide to iodine, which then bleaches the this compound dye. The decrease in absorbance is measured. | Direct reaction: Cr(VI) reacts directly with diphenylcarbazide in an acidic medium to form a stable, colored complex. |
| Wavelength of Max. Absorbance (λmax) | 556 nm[1] | ~540 nm[2] |
| Molar Absorptivity (ε) | 0.911 x 10⁴ L mol⁻¹ cm⁻¹[1] | ~4.44 x 10⁴ L mol⁻¹ cm⁻¹[3] |
| Limit of Detection (LOD) | 0.02 µg mL⁻¹[1] | As low as 1.43 µg/L (with preconcentration)[4] |
| Optimal pH | Acidic (for iodide oxidation), then buffered for color development[1] | 1 - 2.2[2] |
| Interferences | Less susceptible to common interfering ions.[5][6] | Significant interference from Fe(III), V(V), Mo(VI).[2][7][8] |
Reaction Mechanisms and Experimental Workflows
The underlying chemical reactions and the resulting experimental workflows for chromium analysis using this compound and diphenylcarbazide differ significantly.
This compound Method: An Indirect Approach
The this compound method is an indirect spectrophotometric technique. It relies on the oxidation of potassium iodide by Cr(VI) in an acidic medium to liberate iodine. The liberated iodine then stoichiometrically bleaches the this compound dye, leading to a decrease in its absorbance at 556 nm. The extent of this bleaching is directly proportional to the initial concentration of Cr(VI).
Diphenylcarbazide Method: The Direct Standard
The diphenylcarbazide method is the most widely recognized and utilized technique for the colorimetric determination of Cr(VI).[2] In a strongly acidic solution, Cr(VI) directly reacts with 1,5-diphenylcarbazide to form a highly colored, stable magenta complex. The intensity of the color, measured at approximately 540 nm, is directly proportional to the concentration of Cr(VI) in the sample.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the determination of hexavalent chromium using both this compound and diphenylcarbazide.
Protocol for this compound Method
This protocol is adapted from the method described by Narayana and Cherian (2005).[1]
Reagents:
-
Standard Chromium(VI) Solution (1000 µg/mL): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇) in 1 L of deionized water.
-
Potassium Iodide (KI) Solution (2% w/v): Dissolve 2 g of KI in 100 mL of deionized water.
-
Hydrochloric Acid (HCl) (2 M): Dilute concentrated HCl as required.
-
This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water.
-
Sodium Acetate Solution (2 M): Dissolve 164.06 g of anhydrous sodium acetate in 1 L of deionized water.
Procedure:
-
Transfer an aliquot of the sample containing Cr(VI) into a 10 mL volumetric flask.
-
Add 1 mL of 2% KI solution and 1 mL of 2 M HCl. Mix gently.
-
Add 0.5 mL of 0.05% this compound solution.
-
Add 2 mL of 2 M sodium acetate solution to buffer the reaction mixture.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of the solution at 556 nm against a reagent blank.
Protocol for Diphenylcarbazide Method
This protocol is a generalized procedure based on established methods such as EPA Method 7196A.[2][9]
Reagents:
-
Standard Chromium(VI) Solution (1000 µg/mL): Prepare as described for the this compound method.
-
Sulphuric Acid (H₂SO₄) Solution (e.g., 10% v/v): Cautiously add 100 mL of concentrated H₂SO₄ to 900 mL of deionized water.
-
1,5-Diphenylcarbazide Solution (0.25% w/v in acetone): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. This solution should be stored in a dark bottle and prepared fresh daily.
-
Phosphoric Acid (H₃PO₄) (optional, as a masking agent for Fe(III) interference).
Procedure:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add deionized water to bring the volume to about 80 mL.
-
Carefully add a sufficient amount of H₂SO₄ solution to adjust the pH to approximately 1-2.
-
Add 2 mL of the diphenylcarbazide solution and mix well.
-
Dilute to the 100 mL mark with deionized water and allow the color to develop for 5-10 minutes.
-
Measure the absorbance of the magenta-colored solution at 540 nm against a reagent blank.
Conclusion
Both this compound and diphenylcarbazide are effective chromogenic reagents for the spectrophotometric determination of hexavalent chromium. The choice between the two methods should be guided by the specific requirements of the analysis.
The diphenylcarbazide method offers higher sensitivity, as indicated by its greater molar absorptivity, making it suitable for trace analysis. However, its significant susceptibility to interferences from other metal ions may necessitate additional sample preparation steps, such as the use of masking agents or extraction procedures, to ensure accurate results.
Conversely, the This compound method , while being less sensitive, demonstrates a notable advantage in its reduced susceptibility to common interfering ions.[5][6] This makes it a more robust option for the analysis of complex sample matrices where the presence of interfering species is a concern. The indirect nature of the reaction also provides a different analytical pathway that can be beneficial in certain applications.
Ultimately, researchers and drug development professionals should carefully consider the expected concentration range of Cr(VI), the composition of the sample matrix, and the available instrumentation when selecting the most appropriate method for their chromium analysis needs. Validation of the chosen method with appropriate quality control samples is essential to ensure the reliability of the obtained results.
References
- 1. scielo.br [scielo.br]
- 2. jeest.ub.ac.id [jeest.ub.ac.id]
- 3. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interferences in the spectrophotometric S-diphenylcarbazide determination of environmental hexavalent chromium in a chromium and zinc plating plant. | Semantic Scholar [semanticscholar.org]
- 8. Analysis of interferents by means a D-optimal screening design and calibration using partial least squares regression in the spectrophotometric determination of Cr(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of the Variamine Blue B Titration Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Variamine Blue B titration method with alternative analytical techniques for the determination of iron (III) and ascorbic acid. The performance, accuracy, and precision of each method are evaluated based on available experimental data to assist researchers in selecting the most suitable method for their specific applications.
Introduction to the this compound Titration Method
This compound is a redox indicator that exhibits a distinct color change from colorless in its reduced form to blue-violet in its oxidized state. This property makes it a useful endpoint indicator in various titrimetric analyses. This guide focuses on two primary applications: the complexometric titration of iron (III) with EDTA and the reverse titration of ascorbic acid with potassium bromate. While a versatile indicator, the accuracy and precision of methods employing this compound must be critically evaluated against other established analytical procedures.
Comparison of Analytical Methods for the Determination of Iron (III)
The complexometric titration of iron (III) with ethylenediaminetetraacetic acid (EDTA) is a widely used analytical technique. The choice of indicator for endpoint determination is crucial for achieving accurate and precise results. Here, we compare the performance of this compound with another common indicator, sulfosalicylic acid, and an instrumental potentiometric method.
Data Presentation: Iron (III) Determination
| Method | Analyte | Indicator/Technique | Accuracy (% Recovery) | Precision (% RSD) | Linearity (R²) |
| Complexometric Titration | Iron (III) | This compound | Data not available in searched documents | Data not available in searched documents | Not Applicable |
| Complexometric Titration | Iron (III) | Sulfosalicylic Acid | 99.82% - 100.23%[1] | ≤ 0.08%[1] | 1.000[1] |
| Potentiometric Titration | Iron (III) | Pt Electrode | 99.75% ± 0.41%[2] | Good reproducibility reported[3] | Not Applicable |
RSD: Relative Standard Deviation
Experimental Protocols: Iron (III) Determination
Method 1: Complexometric Titration of Iron (III) with EDTA using this compound Indicator
Principle: Iron (III) ions form a stable complex with EDTA. At a pH of 2-3, this compound acts as a redox indicator. The endpoint is observed when the solution changes from blue-violet to colorless, indicating the complete complexation of Fe(III) ions by EDTA[4].
Procedure (Based on Vogel's Textbook of Quantitative Chemical Analysis):
-
Pipette a known volume of the iron (III) sample solution into a conical flask.
-
Adjust the pH of the solution to 2-3 using a suitable buffer (e.g., chloroacetate or glycine buffer).
-
Add a few drops of this compound indicator solution (typically a 1% solution in water)[5]. The solution should turn a blue-violet color.
-
Titrate the solution with a standardized solution of EDTA until the blue-violet color disappears, and the solution becomes colorless.
-
Record the volume of EDTA solution used and calculate the concentration of iron (III) in the sample.
Method 2: Complexometric Titration of Iron (III) with EDTA using Sulfosalicylic Acid Indicator [1]
Principle: In an acidic medium (pH ≈ 2), iron (III) ions form a reddish-purple complex with sulfosalicylic acid. During titration with EDTA, the iron-sulfosalicylic acid complex is replaced by the more stable iron-EDTA complex. The endpoint is marked by a color change from dark pink to light yellow.
Procedure:[1]
-
Accurately weigh the iron (III) sample and place it in a 250 mL conical flask.
-
Add 5 mL of concentrated nitric acid, 2 mL of concentrated hydrochloric acid, and 5 mL of water. Heat on a hot plate for 3 minutes.
-
Cool to room temperature, add 50 mL of water, and shake for 1 minute.
-
Adjust the pH to 2 with a 25% ammonia solution.
-
Cool to room temperature and add 5 mL of a 10% sulfosalicylic acid solution.
-
Titrate with a 0.05 M EDTA solution until the reddish-purple color changes to light yellow.
Method 3: Potentiometric Titration of Iron (III) with EDTA [2][3][6]
Principle: The potential of a platinum indicator electrode is measured against a reference electrode during the titration of iron (III) with EDTA. The potential changes significantly at the equivalence point due to the change in the ratio of the concentrations of free Fe(III) and the Fe(III)-EDTA complex.
Procedure:[6]
-
Pipette the sample into a 150 mL beaker and dissolve in distilled water.
-
Add 10 mL of a pH 2 buffer solution (e.g., citric acid/HCl/NaCl buffer) and make up the volume to approximately 80 mL with distilled water.
-
Immerse a platinum indicator electrode and a reference electrode into the solution.
-
Titrate with a standardized EDTA solution, recording the potential after each addition of the titrant.
-
The endpoint is determined from the point of maximum inflection on the titration curve.
Experimental Workflow: Iron (III) Titration
References
A Comparative Guide to the Cross-Reactivity of Variamine Blue B with Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Variamine Blue B is a versatile redox indicator and chromogenic reagent utilized in various analytical applications. Its primary function relies on a distinct color change from colorless in its reduced form to a blue-violet hue upon oxidation. This transformation is the cornerstone of its use in spectrophotometric and titrimetric analyses. However, the utility of this compound can be influenced by its cross-reactivity with various oxidizing agents, which may be present as interfering substances in a sample matrix. This guide provides a comparative overview of the known cross-reactivity of this compound, supported by available experimental data and protocols.
Principle of Action
This compound, chemically known as N-(4-methoxyphenyl)-p-phenylenediamine, undergoes oxidation to form a blue-violet meriquinone imine, which exhibits a characteristic absorption maximum around 556 nm.[1][2] This reaction can be initiated directly by an oxidizing agent or indirectly. A common indirect method involves the oxidation of iodide ions (I⁻) to iodine (I₂) by an analyte, and the liberated iodine then oxidizes the this compound.[1][2][3] This latter mechanism is frequently employed in the quantification of oxidizing agents like hexavalent chromium (Cr(VI)).
Quantitative Data on Interference
While comprehensive comparative data on the direct cross-reactivity of this compound with a wide range of oxidizing agents is limited in the available literature, studies on its application in specific assays have investigated the interference from various ions. The following table summarizes the tolerance limits for several common non-oxidizing ions in a spectrophotometric method for the determination of Cr(VI) using this compound.
| Interfering Ion | Tolerance Limit (mg/L) | Notes |
| Na⁺ | 1000 | No significant effect observed up to this concentration. |
| K⁺ | 1000 | No significant effect observed up to this concentration. |
| Al³⁺ | 500 | May interfere at concentrations higher than this. |
| Mg²⁺ | 500 | May interfere at concentrations higher than this. |
| NO₃⁻ | 750 | Did not affect the determination up to this concentration. |
| Cl⁻ | 750 | Did not affect the determination up to this concentration. |
| SO₄²⁻ | 1200 | No effects were observed up to this concentration. |
| CO₃²⁻ | 1200 | No effects were observed up to this concentration. |
| Fe³⁺ | 25 ppm | Interference can be minimized by the addition of orthophosphoric acid.[1] |
Data sourced from a study on the spectrophotometric determination of 5 ppm soluble Cr(VI) using the Variamine Blue method.[1]
Reactivity with Known Oxidizing Agents
This compound is known to react with several oxidizing agents, forming the basis of various analytical methods:
-
Iodine: As a key component of indirect spectrophotometric methods, liberated iodine readily oxidizes this compound, producing a stable and measurable color.[1][2][3]
-
Bromamine-B and Bromate: this compound has been historically employed as an indicator in titrations involving these oxidizing agents.
-
Hexavalent Chromium (Cr(VI)): In the presence of potassium iodide in an acidic medium, Cr(VI) liberates iodine, which in turn oxidizes this compound. This forms the basis of a sensitive spectrophotometric method for Cr(VI) determination.[1][2][3][4][5]
-
Technetium(VII): A kinetic method for the determination of technetium has been developed based on the oxidative transformation of this compound, a reaction catalyzed by copper(II) ions.
Experimental Protocol: Spectrophotometric Determination of Cr(VI) using this compound
The following protocol is a representative example of an analytical method employing the oxidative properties of this compound.
Reagents:
-
This compound solution (0.05%): Dissolve 0.05 g of this compound in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[1]
-
Potassium Iodide (KI) solution (2%): Dissolve 2 g of KI in 100 mL of double-distilled water.
-
Sulphuric Acid (H₂SO₄) solution (2M): Prepare by appropriate dilution of concentrated H₂SO₄.
-
Sodium Acetate solution (2M): Dissolve the required amount of sodium acetate in double-distilled water.
-
Standard Cr(VI) solutions: Prepare a stock solution and working standards of known Cr(VI) concentration.
Procedure:
-
Take an aliquot of the sample solution containing Cr(VI) in a volumetric flask.
-
Add 1 mL of 2% potassium iodide solution and 1 mL of 2M sulphuric acid.
-
Gently shake the mixture until a yellow color, indicating the liberation of iodine, appears.
-
Add 0.5 mL of 0.05% this compound solution.
-
Add 2 mL of 2M sodium acetate solution and mix well.
-
Measure the absorbance of the resulting violet-colored species at 556 nm against a reagent blank.[1][2]
Visualizing the Reaction Pathway
The following diagram illustrates the indirect oxidation mechanism of this compound, which is central to many of its analytical applications.
Caption: Indirect oxidation pathway of this compound.
Conclusion
This compound is a valuable chromogenic reagent for the determination of various substances, particularly through indirect oxidative reactions. While its reactivity with several key oxidizing agents is established, there is a notable gap in the literature regarding a direct, quantitative comparison of its cross-reactivity with a broad spectrum of common oxidants. The provided data on interference from non-oxidizing ions and the detailed experimental protocol for Cr(VI) analysis offer a solid foundation for researchers utilizing this indicator. Further studies focusing on the kinetic and spectrophotometric characterization of this compound's reactions with a wider array of oxidizing agents would significantly enhance its analytical utility and allow for more informed method development and interference management.
References
A Comparative Performance Analysis of Variamine Blue B and Other Common Antioxidant Assays
For researchers, scientists, and drug development professionals engaged in the evaluation of antioxidant capacity, the selection of an appropriate assay is a critical decision. This guide provides a detailed comparison of the Variamine Blue B assay with established alternatives—DPPH, ABTS, and FRAP assays. The focus is on the key performance metrics of the limit of detection (LOD) and limit of quantification (LOQ), alongside a comprehensive overview of their experimental protocols.
Performance Metrics: A Quantitative Comparison
| Assay | Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | Cr(VI) | 0.02 µg/mL | 0.07 µg/mL | [1][2] |
| This compound | Cr(VI) | 0.05 ppm | 0.18 ppm | [3] |
| DPPH | Antioxidant Activity | 2.2 ppm | 4.1 ppm | [4] |
| DPPH | Antioxidant Activity | 0.0017 mg/mL | 0.0053 mg/mL | [5] |
| ABTS | - | - | - | Data not consistently reported |
| FRAP | - | - | - | Data not consistently reported |
| CUPRAC | Antioxidant Capacity | 0.91 µM | 2.75 µM | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are the methodologies for the this compound assay for Cr(VI) and the common antioxidant assays.
This compound Assay for Hexavalent Chromium (Cr(VI))
This method is based on the oxidation of this compound by iodine, which is liberated through the reaction of Cr(VI) with potassium iodide in an acidic medium. The resulting violet-colored species is measured spectrophotometrically.
Reagents:
-
Standard Cr(VI) solution
-
Potassium iodide (KI) solution (2%)
-
Sulfuric acid (H₂SO₄) solution (2M)
-
This compound solution (0.05%)
-
Sodium acetate solution (2M)
Procedure:
-
To an aliquot of the sample solution containing Cr(VI) in a volumetric flask, add 1 mL of 2% potassium iodide solution and 1 mL of 2M sulfuric acid.
-
Mix the solution gently and allow it to stand until a yellow color, indicating the liberation of iodine, appears.
-
Add 0.5 mL of 0.05% this compound solution, followed by 2 mL of 2M sodium acetate solution.
-
Mix the contents well and measure the absorbance of the violet-colored species at 556 nm against a reagent blank.[3][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored hydrazine is monitored by the decrease in absorbance.
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Antioxidant standard (e.g., Trolox, Ascorbic Acid)
-
Sample solution
Procedure:
-
Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Add a specific volume of the antioxidant standard or sample solution to the DPPH working solution.
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.[3]
-
The percentage of scavenging activity is calculated from the decrease in absorbance of the sample relative to the blank.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Antioxidant standard (e.g., Trolox)
-
Sample solution
-
Phosphate buffered saline (PBS) or ethanol
Procedure:
-
Generate the ABTS•⁺ stock solution by reacting the ABTS solution with the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the antioxidant standard or sample solution to the diluted ABTS•⁺ working solution.
-
Incubate the mixture for a specified time (e.g., 6 minutes) at a controlled temperature.
-
Measure the absorbance at 734 nm.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power of the sample.
Reagents:
-
FRAP reagent, freshly prepared by mixing:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
-
Antioxidant standard (e.g., FeSO₄·7H₂O)
-
Sample solution
Procedure:
-
Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Add a small volume of the antioxidant standard or sample solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.
Visualizing the Workflow: this compound Assay
To further clarify the experimental process, the following diagram illustrates the workflow for the this compound assay for the determination of Cr(VI).
Experimental workflow of the this compound assay.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Inter-laboratory Validation of the Variamine Blue B Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Variamine Blue B method with alternative analytical techniques, supported by a framework for inter-laboratory validation. The focus is on providing the necessary data and protocols to evaluate the suitability of this method for specific analytical needs, particularly in the context of drug development and quality control.
The this compound method is a spectrophotometric technique utilized for the quantitative determination of various analytes. The core principle of this method lies in a redox reaction where the target analyte, either directly or indirectly, oxidizes this compound into a colored compound.[1] The intensity of the resulting color, measured by a spectrophotometer, is proportional to the concentration of the analyte. A common application involves the determination of sulfonamides, where the primary aromatic amine group is diazotized and then coupled to form a colored azo dye.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in research and development. While the this compound method offers simplicity and cost-effectiveness, it is essential to compare its performance against other established techniques. High-Performance Liquid Chromatography (HPLC) and the Bratton-Marshall method are two primary alternatives for the quantification of sulfonamides.
| Parameter | This compound Method | Bratton-Marshall Method | High-Performance Liquid Chromatography (HPLC) |
| Principle | Spectrophotometry (Redox Reaction) | Spectrophotometry (Diazotization-Coupling) | Chromatography |
| Specificity | Moderate; potential for interference from other oxidizing/reducing agents or compounds with primary aromatic amines. | Moderate; potential for interference from other primary aromatic amines. | High; excellent separation of analytes from complex matrices. |
| Sensitivity (LOD/LOQ) | Good | Good | Excellent; often superior to spectrophotometric methods. |
| Linearity & Range | Typically exhibits good linearity over a defined concentration range. | Good linearity within its effective range. | Excellent linearity over a wide concentration range. |
| Precision (RSD) | Good, but can be influenced by manual pipetting and timing of reactions. | Good, with similar potential for variability as other manual spectrophotometric methods. | Excellent; high degree of automation minimizes variability. |
| Accuracy (% Recovery) | Good, dependent on matrix effects and specificity. | Good, with similar dependencies as the this compound method. | Excellent; less susceptible to matrix interference due to separation capabilities. |
| Throughput | Moderate; suitable for batch analysis. | Moderate; comparable to the this compound method. | High; well-suited for automated, high-throughput screening. |
| Cost (Instrument/Reagents) | Low | Low | High |
| Expertise Required | Low to moderate | Low to moderate | Moderate to high |
Inter-laboratory Validation Framework
An inter-laboratory validation study, also known as a collaborative study, is the gold standard for assessing the reproducibility and robustness of an analytical method. The following workflow outlines the key stages of such a study, based on established guidelines such as those from AOAC International.[2][3][4]
Caption: A flowchart illustrating the key phases of an inter-laboratory validation study.
Experimental Protocols
Principle of the this compound Method for Sulfonamides
The determination of sulfonamides using the this compound method involves a two-step reaction:
-
Diazotization: The primary aromatic amine group of the sulfonamide is reacted with nitrous acid (generated in situ from sodium nitrite and an acid) in a cold environment to form a diazonium salt.
-
Coupling: The diazonium salt is then coupled with this compound, which acts as the coupling agent, to form a stable, colored azo dye. The absorbance of this dye is measured at a specific wavelength, and the concentration of the sulfonamide is determined from a calibration curve.
Single-Laboratory Validation Protocol
Prior to an inter-laboratory study, a thorough single-laboratory validation should be conducted to ensure the method is fit for purpose. Key parameters to be evaluated include:
-
Linearity and Range: A series of standard solutions of the analyte are prepared and analyzed. A calibration curve is constructed by plotting absorbance versus concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99.
-
Accuracy: The accuracy is determined by spike and recovery experiments. A known amount of the analyte is added to a blank matrix, and the recovery is calculated. This should be performed at low, medium, and high concentrations within the linear range.
-
Precision:
-
Repeatability (Intra-assay precision): The same sample is analyzed multiple times on the same day, by the same analyst, and with the same instrument. The relative standard deviation (RSD) is calculated.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, or with different instruments. This assesses the variability within a single laboratory.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated. This can be assessed by analyzing a blank matrix and a matrix spiked with potentially interfering substances.
Inter-laboratory Validation Protocol
-
Objective: To determine the reproducibility (inter-laboratory precision) of the this compound method for the quantification of a specific analyte (e.g., sulfamethoxazole) in a defined matrix.
-
Participating Laboratories: A minimum of eight to ten laboratories should be recruited to ensure statistically significant results.[2][4]
-
Test Materials: A central organizing laboratory prepares and distributes identical sets of blind, randomized samples to each participating laboratory. These samples should include a range of concentrations of the analyte in the relevant matrix, as well as blank samples.
-
Analytical Procedure: A detailed, unambiguous protocol for the this compound method is provided to all participants. Any deviations from the prescribed method must be documented and reported.
-
Data Analysis: Each laboratory reports its results to the coordinating laboratory. The data is then statistically analyzed to determine:
-
Repeatability (sᵣ): The standard deviation of the results obtained under repeatability conditions (within-laboratory precision).
-
Reproducibility (sR): The standard deviation of the results obtained under reproducibility conditions (between-laboratory precision).
-
Repeatability Relative Standard Deviation (RSDᵣ): The repeatability standard deviation expressed as a percentage of the mean.
-
Reproducibility Relative Standard Deviation (RSDr): The reproducibility standard deviation expressed as a percentage of the mean.
-
The results of the inter-laboratory study provide a robust assessment of the method's performance and its suitability for widespread use.
Chemical Reaction Pathway
The underlying chemical reaction for the determination of sulfonamides using a diazotization-coupling reaction is depicted below. In the context of the this compound method, this compound would serve as the coupling agent.
Caption: The general chemical pathway for the analysis of sulfonamides via a diazotization-coupling reaction.
References
A Comparative Guide to the Performance of Variamine Blue B in Diverse Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Variamine Blue B's performance against alternative methods for the spectrophotometric determination of various analytes in different sample matrices. The information is compiled from peer-reviewed scientific literature to offer an objective overview supported by experimental data.
Executive Summary
This compound is a versatile chromogenic reagent and redox indicator employed in a range of analytical methods. Its primary applications include the determination of hexavalent chromium (Cr(VI)), vanadium, and iron. This guide delves into the performance characteristics of this compound in comparison to established alternative methods, presenting key data in a structured format to facilitate informed decisions in method selection and development.
Performance Comparison: this compound vs. Alternative Methods
The analytical performance of this compound is critically dependent on the analyte and the sample matrix. Below, we present comparative data for its application in the determination of Cr(VI), vanadium, and iron.
Determination of Hexavalent Chromium (Cr(VI))
This compound offers a viable alternative to the widely used diphenylcarbazide (DPC) method for the spectrophotometric determination of Cr(VI), particularly in complex matrices like Portland cement. The reaction mechanism involves the oxidation of this compound by iodine, which is liberated from the reaction of Cr(VI) with potassium iodide in an acidic medium, forming a violet-colored species with a maximum absorbance at 556 nm.[1][2]
Table 1: Performance Comparison for Cr(VI) Determination in Portland Cement [1]
| Parameter | This compound Method | Diphenylcarbazide (DPC) Method |
| Wavelength (λmax) | 556 nm | 540 nm |
| Linearity Range | 2 - 12 ppm | 0.05 - 1.0 ppm |
| Detection Limit (DL) | 0.05 ppm | 0.04 ppm |
| Quantification Limit (QL) | 0.18 ppm | 0.13 ppm |
| Molar Absorptivity | 0.911 x 10⁴ L mol⁻¹ cm⁻¹[2] | - |
| Sandell's Sensitivity | 1.14 x 10⁻² µg cm⁻²[2] | - |
| Interference | ||
| Na⁺, K⁺ | No significant effect up to 1000 mg/L | - |
| Al³⁺, Mg²⁺ | Interference above 500 mg/L | - |
| NO₃⁻, Cl⁻ | No effect up to 750 mg/L | - |
| SO₄²⁻, CO₃²⁻ | No effect up to 1200 mg/L | - |
Key Observations:
-
The DPC method exhibits higher sensitivity with lower detection and quantification limits.[1]
-
The this compound method offers a wider linear range.[1]
-
A significant advantage of the this compound method is its lower susceptibility to interference from various ions commonly found in cement samples.[1]
Determination of Vanadium (V)
This compound can be used for the spectrophotometric determination of vanadium. However, several other reagents have been employed for this purpose, each with its own set of performance characteristics. The choice of method often depends on the required sensitivity and the sample matrix.
Table 2: Comparison of Spectrophotometric Methods for Vanadium (V) Determination
| Method/Reagent | Matrix | Wavelength (λmax) | Linearity Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit | Reference |
| This compound | Hydrogen Peroxide Samples | 560 nm | - | - | - | [3] |
| Thionin | Alloy and Synthetic Samples | 600 nm | 0.2 - 10 µg/mL | 2.298 x 10⁴ | 0.035 µg/mL | [4] |
| Rhodamine B | Environmental and Biological Samples | 553 nm | 0.08 - 0.64 ppm | 1.3 x 10⁵ | - | [3] |
| Azure B | - | 636 nm | 0.02 - 9.0 µg/mL | 4.33 x 10⁴ | 0.75 µg/mL | [3] |
| 4-Nitrophenylhydrazine & Phloroglucinol | - | 440 nm | 0.2 - 2.0 ppm | 5.12 x 10⁴ | - | [3] |
| 2,6-dithiol-4-tert-butylphenol (DTPP) with Aniline | Alloys and Biological Samples | 630-634 nm | 0.05 - 3.2 µg/mL | (2.75-2.85) x 10⁴ | - | [5] |
| o-Phenylenediamine | Steels | 400 nm | 0.5 - 10 ppm | - | - | [6] |
| Butaperazine dimaleate (BPD) | Minerals, Steels, Biological Samples | 513 nm | 0.25 - 5.0 µg/mL | - | - | [7] |
| Propionyl promazine phosphate (PPP) | Minerals, Steels, Biological Samples | 513 nm | 0.2 - 4.0 µg/mL | - | - | [7] |
Key Observations:
-
A wide array of chromogenic reagents is available for the spectrophotometric determination of vanadium, with Rhodamine B exhibiting particularly high molar absorptivity, indicating high sensitivity.[3]
-
The choice of reagent and method will depend on the specific requirements of the analysis, including the expected concentration of vanadium and the complexity of the sample matrix.
Determination of Iron (Fe)
This compound has also been utilized in a kinetic spectrophotometric method for the determination of trace amounts of iron(II), based on its catalytic effect on the oxidation of Variamine Blue by hydrogen peroxide.[8]
Table 3: Performance of this compound for Iron (II) Determination [8]
| Parameter | Flow Injection Analysis (FIA) | Batch Method |
| Wavelength (λmax) | 560 nm | 560 nm |
| Linearity Range | 5.4 - 130 ng | 3.4 - 40 ng |
| Application | Pharmaceutical preparations, polluted air, tap water | Pharmaceutical preparations, polluted air, tap water |
Alternative Methods for Iron Determination:
For the titrimetric determination of iron in pharmaceutical tablets, common alternatives include titration with potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), often using indicators like Phenanthroline or Diphenylamine.[9][10] These methods are cost-effective and straightforward for routine quality control.[9]
Experimental Protocols
Spectrophotometric Determination of Cr(VI) using this compound[1]
Reagents:
-
This compound solution (0.05%): Dissolve 0.05 g of this compound in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.
-
Potassium Iodide solution (2%): Dissolve 2.0 g of KI in deionized water and dilute to 100 mL.
-
Sulphuric Acid (2M): Prepare by appropriate dilution of concentrated H₂SO₄.
-
Sodium Acetate solution (2M): Dissolve 16.4 g of sodium acetate in deionized water and dilute to 100 mL.
-
Standard Cr(VI) solution (1000 ppm): Prepare by dissolving a known amount of K₂Cr₂O₇ in deionized water.
Procedure:
-
Take a suitable aliquot of the sample solution in a volumetric flask.
-
Add 1 mL of 2% potassium iodide solution and 1 mL of 2M sulphuric acid.
-
Gently shake the mixture until a yellow color (indicating liberated iodine) appears.
-
Add 0.5 mL of 0.05% this compound solution.
-
Add 2 mL of 2M sodium acetate solution and mix well.
-
Measure the absorbance of the resulting violet-colored species at 556 nm against a reagent blank.
-
Quantify the Cr(VI) concentration using a calibration curve prepared from standard solutions.
Spectrophotometric Determination of Vanadium (V) using Thionin[4]
Reagents:
-
Thionin solution (0.1%): Dissolve 0.1 g of thionin in water containing 1 mL of 2M HCl and dilute to 100 mL.
-
Potassium Iodide solution (2%): As prepared for the Cr(VI) method.
-
Hydrochloric Acid (2M): Prepare by appropriate dilution of concentrated HCl.
-
Sodium Acetate solution (1M): Prepare by dissolving the appropriate amount of sodium acetate in deionized water.
-
Standard Vanadium (V) solution (1000 µg/mL): Prepare from a suitable vanadium salt.
Procedure:
-
Transfer an aliquot of the sample solution containing 0.2-10 µg of vanadium into a 25 mL calibrated flask.
-
Add 1 mL of 2% KI solution followed by 1 mL of 2M HCl.
-
Shake the mixture for 1 minute to liberate iodine.
-
Add 0.5 mL of 0.1% thionin solution.
-
Add 2 mL of 1M sodium acetate solution to adjust the pH.
-
Measure the decrease in absorbance of the violet color at 600 nm.
-
The decrease in absorbance is directly proportional to the vanadium concentration.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of Cr(VI) using this compound.
References
- 1. Use of Variamine Blue dye in Spectrophotometric determination of Water Soluble Cr(VI) in Portland Cement – Oriental Journal of Chemistry [orientjchem.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. chemijournal.com [chemijournal.com]
- 6. Spectrophotometric determination of vanadium in steels with o-phenylenediamine - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Spectrophotometric determination of vanadium(V) in minerals, steels, soil and biological samples using phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. practical-science.com [practical-science.com]
Variamine Blue B: A Superior Alternative to Traditional Analytical Reagents
In the landscape of analytical chemistry, the pursuit of reagents that offer enhanced sensitivity, selectivity, and operational simplicity is perpetual. Variamine Blue B, a redox indicator and chromogenic agent, has emerged as a compelling alternative to several traditional reagents for the spectrophotometric determination of various analytes. This guide provides an objective comparison of this compound's performance against established methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Superior Performance in Analyte Quantification
This compound demonstrates significant advantages over traditional reagents, particularly in the determination of hexavalent chromium [Cr(VI)] and iron (Fe). Its application results in improved accuracy due to reduced interference from co-existing ions, a common challenge with conventional methods.
Determination of Hexavalent Chromium [Cr(VI)]
Traditionally, the determination of Cr(VI) has been dominated by the diphenylcarbazide (DPC) method. While sensitive, the DPC method is prone to interference from various ions.[1] this compound offers a robust alternative, exhibiting high selectivity and stability. The reaction mechanism involves the oxidation of iodide by Cr(VI) to iodine, which in turn oxidizes the colorless this compound to a stable, violet-colored species with a maximum absorbance at 556 nm.[1][2]
Table 1: Performance Comparison for Cr(VI) Determination
| Parameter | This compound Method | Diphenylcarbazide (DPC) Method |
| λmax | 556 nm[1][3] | 540 nm[4] |
| Linearity Range | 2 - 12 µg/mL[3] | 0.15 - 1.5 µg/mL[4] |
| Molar Absorptivity | 0.911 x 10⁴ L mol⁻¹ cm⁻¹[5] | 4.0 x 10⁴ L mol⁻¹ cm⁻¹ (approx.) |
| Detection Limit | 0.02 µg/mL[5] | 0.0013 µg/mL[6] |
| Interference | Less interference from various ions.[1] | Prone to interference from Fe(III), V(V), Mo(VI), Cu(II).[4][7] |
| Color Stability | High[1] | Less stable, color fades over time. |
Determination of Iron
The spectrophotometric determination of iron has traditionally relied on reagents like 1,10-phenanthroline and the thiocyanate method. This compound presents a sensitive kinetic spectrophotometric method for the determination of trace amounts of iron(II). This method is based on the catalytic effect of iron(II) on the oxidation of this compound by hydrogen peroxide, forming a deep violet-blue colored species with an absorption maximum at 560 nm.[7]
Table 2: Performance Comparison for Iron Determination
| Parameter | This compound (Kinetic Method) | 1,10-Phenanthroline Method | Thiocyanate Method |
| λmax | 560 nm[7] | 508 - 510 nm[8] | 430 - 480 nm[9][10] |
| Linearity Range | 5.4 - 130 ng (FIA), 3.4 - 40 ng (batch)[2] | 0.4 - 4.0 mg/L[8] | 0.5 - 60 µg/mL[9] |
| Molar Absorptivity | High (reported as 1000 times higher than the reduced form)[7] | 1.1 x 10⁴ L mol⁻¹ cm⁻¹[4] | 0.0399 L mol⁻¹ cm⁻¹[9] |
| Detection Limit | Not explicitly stated in ng/mL | Not explicitly stated | 0.040 µg/mL[9] |
| Key Features | High sensitivity for trace amounts | Stable complex, widely used | Simple and rapid, but can be affected by excess thiocyanate |
| Interference | Highly selective for iron[2] | Can be interfered by strong oxidizing agents and certain metal ions | Affected by ions that form stable complexes with iron or thiocyanate |
Experimental Protocols
Detailed methodologies for the determination of Cr(VI) and Iron using this compound and traditional reagents are provided below.
Determination of Hexavalent Chromium [Cr(VI)]
Using this compound [3]
-
Sample Preparation: Transfer an aliquot of the sample solution containing 2-12 µg/mL of Cr(VI) into a 10 mL volumetric flask.
-
Reagent Addition: Add 1 mL of 2% potassium iodide solution and 1 mL of 2 mol L⁻¹ hydrochloric acid. Gently shake the mixture until a yellow color appears, indicating the liberation of iodine.
-
Color Development: Add 0.5 mL of 0.05% this compound solution, followed by 2 mL of 2 mol L⁻¹ sodium acetate solution.
-
Measurement: Dilute the solution to the mark with distilled water, mix well, and measure the absorbance of the colored species at 556 nm against a reagent blank.
Using Diphenylcarbazide (DPC) [4]
-
Sample Preparation: Pipette a suitable volume of the sample into a 100 mL volumetric flask.
-
Acidification: Add 3 mL of 1 M H₃PO₄.
-
Color Development: Add 3.0 mL of 0.05% DPC solution and dilute to the mark with distilled water.
-
Measurement: Shake the solution and allow it to stand for 5 minutes before measuring the absorbance at 540 nm.
Determination of Iron
Using this compound (Kinetic Method) [7]
-
Reagent Preparation: Prepare solutions of this compound, hydrogen peroxide, and a triethanolamine (TEA) activator.
-
Reaction Mixture: In a suitable vessel, mix 3 mL of 2.2x10⁻³ M this compound, 3.5 mL of 3x10⁻³ M TEA, and 7 mL of 3.5x10⁻³ M H₂O₂. Adjust the pH to 5.
-
Catalysis and Measurement: Introduce the iron(II) sample to the reaction mixture. The catalytic effect of iron(II) on the oxidation of this compound will cause a rapid color change. Monitor the increase in absorbance at 560 nm to determine the iron concentration.
Using 1,10-Phenanthroline [4]
-
Reduction of Iron: To the sample solution, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Complexation: Add 10 mL of 0.1% 1,10-phenanthroline solution and 8 mL of sodium acetate solution to adjust the pH.
-
Measurement: Dilute the solution to a known volume and allow it to stand for 10 minutes for full color development. Measure the absorbance at approximately 510 nm.
Visualizing the Advantage: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows, providing a clear visual comparison.
Conclusion
This compound presents a marked improvement over traditional analytical reagents in several key applications. Its primary advantages lie in its enhanced selectivity, leading to more accurate and reliable results, especially in complex matrices where interfering ions are a concern. The stability of the colored product formed with this compound also contributes to its superiority, allowing for more consistent and reproducible measurements. While traditional methods may still be suitable for certain applications, the evidence suggests that for analyses demanding high accuracy and minimal interference, this compound is a technically superior choice. Researchers and professionals in drug development and other scientific fields are encouraged to consider the adoption of this compound-based methods to enhance the quality and reliability of their analytical data.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. tau.ac.il [tau.ac.il]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Determination of Iron Content in Iron Deficiency Drugs by UV-Visible Spectrophotometer | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 10. Determination of iron (III) in food, biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Variamine Blue B-Based Spectrophotometry and Instrumental Methods for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Analytical Technique
The accurate quantification of chemical compounds is a cornerstone of research and development in the pharmaceutical and chemical industries. While classic colorimetric methods have long served as reliable tools, modern instrumental techniques offer enhanced sensitivity and specificity. This guide provides a detailed statistical comparison of the performance of Variamine Blue B-based spectrophotometric methods with that of High-Performance Liquid Chromatography (HPLC), a widely used instrumental method. This comparison will aid researchers in selecting the most suitable analytical approach for their specific needs, balancing factors such as accuracy, precision, cost, and sample complexity.
Principles of the Analytical Methods
This compound Spectrophotometric Method: This technique relies on the chemical reaction of an analyte with this compound, a redox indicator, to produce a colored product. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured using a spectrophotometer at a specific wavelength. A common application involves the determination of primary aromatic amines (PAAs). In an acidic medium, the PAA is first diazotized with sodium nitrite. The resulting diazonium salt is then coupled with a suitable agent, or in some cases, this compound itself can be involved in a reaction that leads to a colored product, to form a stable and colored azo dye. The absorbance of this dye is then measured. A significant drawback of some colorimetric methods is their potential lack of selectivity, as they may measure the total concentration of a class of compounds rather than individual species[1].
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that distinguishes between different components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). As the sample is pumped through the column, its components separate and are detected by a specialized detector (e.g., UV-Vis, Diode Array, or Mass Spectrometer) as they exit the column. This allows for the simultaneous identification and quantification of multiple analytes in a single analytical run with high resolution and sensitivity[1].
Quantitative Performance Comparison
The following tables summarize the key performance metrics for the spectrophotometric determination of sulfonamides (a class of primary aromatic amines) using a method analogous to one that could employ this compound (diazotization and coupling) and a representative HPLC method for the same class of compounds.
Table 1: Performance Characteristics of Spectrophotometric and HPLC Methods for the Determination of Sulfonamides
| Parameter | Spectrophotometric Method (using diazotization/coupling) | HPLC-FLD Method (with pre-column derivatization) |
| Analyte | Sulfonamides (e.g., Sulfacetamide, Sulfadiazine) | Sulfonamides (e.g., Sulfadiazine, Sulfamerazine) |
| Linearity Range | 0.1 - 7.0 µg/mL[2] | 41.3 - 89.9 µg/kg (LOQ)[3] |
| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL[2] | 34.5 - 79.5 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.11 - 0.18 µg/mL[2] | 41.3 - 89.9 µg/kg[3] |
| Accuracy (% Recovery) | 97.3 - 100.8%[2] | 79.3 - 114.0%[3] |
| Precision (%RSD) | 0.1 - 0.5% (Intra-day)[2] | 2.7 - 9.1% (Repeatability)[3] |
| Selectivity | May be susceptible to interference from other primary aromatic amines. | High, allows for separation and quantification of individual sulfonamides. |
Experimental Protocols
Spectrophotometric Determination of Sulfonamides (Illustrative Protocol)
This protocol is based on the principle of diazotization and coupling, which is applicable to methods involving this compound.
-
Standard Solution Preparation: A stock solution of the sulfonamide standard is prepared in a suitable solvent (e.g., methanol or dilute acid). Working standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample containing the sulfonamide is dissolved in a suitable solvent and diluted to fall within the linear range of the assay.
-
Diazotization: An aliquot of the standard or sample solution is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) and kept in an ice bath for a specified time to form the diazonium salt.
-
Coupling Reaction: A solution of a coupling agent (e.g., 8-hydroxyquinoline) is added to the diazotized solution, followed by an alkaline solution to facilitate the formation of the colored azo dye[2].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance (λmax) against a reagent blank using a UV-Visible spectrophotometer[2].
-
Quantification: The concentration of the sulfonamide in the sample is determined by comparing its absorbance to a calibration curve constructed from the absorbances of the working standards.
HPLC Determination of Sulfonamides (Illustrative Protocol)
-
Mobile Phase Preparation: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is prepared, filtered, and degassed.
-
Standard Solution Preparation: Stock and working standard solutions of the sulfonamides are prepared in the mobile phase or a compatible solvent.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered through a 0.45 µm filter, and diluted with the mobile phase to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) is used for the separation[3].
-
Mobile Phase: A gradient or isocratic elution program is employed to achieve optimal separation.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A fixed volume of the standard or sample solution is injected into the HPLC system.
-
Detection: The eluting compounds are detected using a suitable detector, such as a UV-Vis or fluorescence detector, set at the appropriate wavelength[3].
-
-
Data Analysis: The peaks in the chromatogram are identified based on their retention times compared to the standards. A calibration curve is generated by plotting the peak area or height of the standards against their concentrations. The concentration of the sulfonamides in the sample is then calculated from this calibration curve.
Workflow Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The choice between a this compound-based spectrophotometric method and an instrumental technique like HPLC depends on the specific requirements of the analysis.
-
Spectrophotometric methods are generally simpler, more cost-effective, and can be suitable for routine quality control where the analysis of a single analyte or a class of compounds without the need for high selectivity is sufficient. They can offer good accuracy and precision for their intended purpose.
-
HPLC methods provide superior selectivity and sensitivity, making them the preferred choice for the analysis of complex mixtures, the simultaneous quantification of multiple analytes, and for regulatory submissions where high specificity is required. While the initial investment in instrumentation is higher, the detailed and specific information obtained often justifies the cost in a research and development setting.
Ultimately, a thorough evaluation of the analytical needs, including the nature of the sample, the required level of accuracy and precision, and budgetary constraints, will guide the selection of the most appropriate method.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Variamine Blue B: A Procedural Guide
The proper disposal of Variamine Blue B, a redox indicator and chemical reagent, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential due to the substance's hazardous nature.
Safety First: Hazard Identification
This compound is classified as a hazardous substance and requires careful handling.[1] It is toxic if swallowed, in contact with skin, or if inhaled. The compound can cause irritation to the eyes and respiratory system and may lead to skin sensitization in predisposed individuals.[1] Always handle this chemical with appropriate personal protective equipment in a well-ventilated area.[2][3][4]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled. |
| Danger |
| Eye and Respiratory Irritation | Irritating to eyes and respiratory system.[1] | ||
| Skin Sensitization | May produce skin sensitization in predisposed individuals.[1] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is used:
| Equipment | Specification |
| Respiratory Protection | A particulate respirator is recommended.[1] |
| Eye Protection | Wear safety glasses with side shields or chemical goggles.[1] |
| Hand Protection | Chemical-impermeable protective gloves are required.[1][2][3] |
| Body Protection | Wear protective clothing to prevent skin exposure.[1][4] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal regulations.[1] The following protocol outlines a chemical neutralization method. If this method is not feasible, consult your institution's waste management authority for guidance.[1]
Protocol 1: Chemical Neutralization
This procedure converts the diazonium salt into a more stable azo dye, which can then be disposed of more safely.
Experimental Methodology:
-
Prepare a Slurry: In a suitable container, create a slurry of the this compound waste in water.
-
Prepare Neutralizing Solution: In a separate, larger beaker, prepare a solution of 2-naphthol in 3% aqueous sodium hydroxide. The amount of 2-naphthol should be in 5-10% excess relative to the this compound waste.
-
Neutralization Reaction: While stirring, slowly add the this compound slurry to the 2-naphthol solution. Maintain the temperature of the reaction mixture between 0-20°C using an ice bath.
-
Allow Reaction to Complete: Continue stirring for 12 hours to ensure the reaction is complete.[1]
-
Filtration: Filter the resulting solid azo dye from the solution.
-
Final Disposal: The filtered azo dye can be disposed of in a landfill, subject to local regulations. The remaining liquid should be neutralized and disposed of in accordance with institutional guidelines.
| Parameter | Value |
| Neutralizing Agent | 2-naphthol in 3% aqueous Sodium Hydroxide[1] |
| Reagent Excess | 5-10% excess of 2-naphthol[1] |
| Reaction Temperature | 0-20 °C[1] |
| Reaction Time | 12 hours[1] |
Protocol 2: Incineration or External Disposal
If chemical neutralization is not an option:
-
Consult Authorities: Contact your local or regional waste management authority for specific disposal instructions.[1][3]
-
Chemical Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by authorized personnel.
-
Container Disposal: Dispose of the contents and container at an approved waste disposal plant.[5]
Handling Spills and Residues
In the event of a spill, follow these procedures:
-
Containment: Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly. Do not allow wash water to enter drains; collect all wash water for proper treatment and disposal.[1]
-
Contaminated Clothing: Immediately remove any contaminated clothing and wash it before reuse.[2][4]
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Variamine Blue B
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Variamine Blue B, a redox indicator with specific handling requirements. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause irritation to the skin, eyes, and respiratory tract.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption.[5][6][7] |
| Body Protection | Laboratory coat, apron, or coveralls. | To protect skin and personal clothing from splashes and contamination.[6][7] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures. | To protect eyes from dust particles and splashes.[5][6][7] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. | To prevent inhalation of harmful dust or vapors.[1][2][5] |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects.[6][8] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.
Standard Operating Procedure for Handling this compound
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary PPE and have it readily available.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling :
-
Storage :
References
- 1. This compound | 3566-44-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 3566-44-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. utsi.edu [utsi.edu]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
